tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl diazinane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-11/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIRWUNWELABQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611200 | |
| Record name | tert-Butyl tetrahydropyridazine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154972-37-9 | |
| Record name | tert-Butyl tetrahydropyridazine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Core Summary: tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is a heterocyclic compound utilized primarily as a reagent and intermediate in organic synthesis. Its structure features a saturated pyridazine ring system with a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This Boc group imparts stability under various reaction conditions, yet can be readily removed under acidic conditions, making it a valuable building block in the synthesis of more complex molecules. This guide summarizes the known chemical and physical properties of this compound and outlines general experimental approaches based on established chemical principles.
Core Chemical Properties and Data
The following tables provide a summary of the key physical and identifying properties for this compound.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 154972-37-9 |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | tert-butyl tetrahydro-1(2H)-pyridazinecarboxylate |
| InChI Key | BPIRWUNWELABQK-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | 71-72 °C | [1] |
| Boiling Point | 236.5 ± 23.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 96.9 ± 22.6 °C | [1] |
Synthetic Pathways and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its structure suggests a logical synthetic route involving two key steps: the reduction of a pyridazine precursor and the subsequent protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.
General Synthetic Workflow
The synthesis can be envisioned via two primary routes, differing in the sequence of reduction and protection.
Caption: General Synthetic Routes to the Target Compound.
Experimental Protocol: N-Boc Protection (General Procedure)
This protocol describes a general method for the N-Boc protection of a secondary amine, which would be applicable to the tetrahydropyridazine intermediate.
-
Dissolution: Dissolve the amine substrate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, ~1.5 equivalents) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, ~1.1-1.2 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected product.
Chemical Reactivity and Applications
As a synthetic intermediate, this compound serves as a scaffold for building more complex molecular architectures. The Boc-protected nitrogen is unreactive under many conditions, allowing for chemical modifications at other positions of the molecule. The second nitrogen atom (N-2) remains a nucleophilic site and can participate in various reactions such as alkylation or acylation.
Caption: Role as a Versatile Synthetic Intermediate.
This compound is particularly useful in medicinal chemistry and drug discovery for creating libraries of compounds based on the tetrahydropyridazine core. It has been noted for its use in esterification reactions and cyclic nucleophilic additions.[1]
Spectroscopic Data
Detailed, experimentally-derived NMR and mass spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the saturated pyridazine ring would appear as multiplets in the aliphatic region (typically 1.5-4.0 ppm).
-
¹³C NMR: The spectrum would feature a quaternary carbon signal for the tert-butyl group around 80 ppm and the methyl carbons of the tert-butyl group around 28 ppm. The carbons of the tetrahydropyridazine ring would appear in the 40-60 ppm range. The carbonyl carbon of the carbamate would be observed further downfield, typically in the 154-156 ppm region.
-
Mass Spectrometry: In an EI mass spectrum, a characteristic fragmentation would be the loss of a tert-butyl group ([M-57]) or isobutylene ([M-56]). The molecular ion peak (m/z = 186.25) may also be observed.
Safety and Handling
-
Hazards: May cause irritation to the skin, eyes, and respiratory tract.[1]
-
Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid direct contact with skin and eyes.[1]
-
Storage: Store in a cool, dry place away from sources of ignition and incompatible materials such as strong oxidizing agents.[1]
Biological Activity
Currently, there is no specific information available in the public domain regarding the biological activities or signaling pathways associated with this compound itself. Its primary role is documented as a building block for the synthesis of potentially biologically active compounds. Further research would be required to elucidate any intrinsic pharmacological properties of this molecule.
References
Technical Guide: tert-Butyl tetrahydropyridazine-1(2H)-carboxylate (CAS: 154972-37-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, with the CAS number 154972-37-9, is a heterocyclic organic compound. It serves as a valuable intermediate and building block in the field of organic synthesis. Its structure, featuring a tetrahydropyridazine ring protected by a tert-butoxycarbonyl (Boc) group, makes it a versatile reagent for the introduction of this cyclic hydrazine motif into more complex molecules. This guide provides a summary of its chemical properties, a known synthetic protocol, and discusses its applications in research and development.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 154972-37-9 | [1][2][3] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1][3] |
| Molecular Weight | 186.25 g/mol | [1][3] |
| IUPAC Name | tert-butyl diazinane-1-carboxylate | [1] |
| Melting Point | 71-72 °C | [2] |
| Boiling Point | 236.5 ± 23.0 °C at 760 mmHg | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis and Experimental Protocols
A high-yield synthetic route to this compound has been reported via the debenzylation of a precursor molecule.
Synthesis of this compound
This protocol outlines the synthesis of the title compound from 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Materials:
-
1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate
-
Palladium on activated charcoal (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate in methanol in a suitable reaction vessel.
-
Add a catalytic amount of palladium on activated charcoal to the solution.
-
Subject the mixture to a hydrogen atmosphere at a pressure of 760 Torr.
-
Maintain the reaction at 20°C and stir for 3 hours.
-
Upon completion, filter the reaction mixture to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
-
Yield: 98%
Applications in Research and Drug Development
This compound is primarily utilized as an intermediate in organic synthesis. The Boc-protected nitrogen allows for selective functionalization at the other nitrogen atom of the pyridazine ring. Following subsequent reactions, the Boc group can be readily removed under acidic conditions, revealing a secondary amine that can be further elaborated. This makes the compound a useful scaffold for building more complex molecules, including those with potential pharmaceutical applications. While specific examples of its incorporation into drug candidates are not widely reported in public literature, its structural motif is of interest in medicinal chemistry for the synthesis of novel heterocyclic compounds.
Biological Activity and Signaling Pathways
Currently, there is no publicly available data to suggest that this compound itself possesses significant biological activity or directly modulates specific signaling pathways. Its primary role is that of a synthetic precursor. Researchers may use this molecule to synthesize derivatives that could potentially interact with biological targets.
Safety and Handling
Based on available safety data, this compound may cause irritation to the skin, eyes, and respiratory tract.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.
Conclusion
This compound is a commercially available chemical intermediate with well-defined physical properties and a documented high-yield synthesis. Its utility lies in its role as a building block for more complex molecules in the realms of organic and medicinal chemistry. While direct biological applications of this compound are not currently known, its value as a synthetic tool for the creation of novel chemical entities for drug discovery and other research areas is clear. Further research may uncover new applications and synthetic routes involving this versatile compound.
References
An In-depth Technical Guide to tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, a heterocyclic compound utilized as a building block in organic synthesis. The document details its fundamental physicochemical properties, provides an example of a synthetic protocol, and outlines a relevant synthetic pathway.
Core Compound Data
The fundamental molecular details of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, as well as for analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C9H18N2O2 | [1][2] |
| Molecular Weight | 186.25 g/mol | [1] |
| Alternate Molecular Weight | 186.255 g/mol | [2] |
| CAS Number | 154972-37-9 | [1][2] |
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of a related tetrahydropyridine derivative, illustrating a common synthetic methodology in this class of compounds.
Synthesis of tert-Butyl (E)- and (Z)-4-(2-Hydroxyethylidene)-3,4-Dihydropyridine-1(2H)-Carboxylate
This procedure outlines the reduction of a corresponding ester to an alcohol, a common transformation in organic synthesis.
-
Procedure 1 (Using DIBAL-H):
-
Under a nitrogen atmosphere, dissolve tert-butyl (E)- and (Z)-ethoxycarbonylmethylene)-3,4-dihydropyridine-1(2H)-carboxylate (10.5 mmol, 1.0 eq.) in dry toluene (25 mL).[3]
-
Cool the solution to -78 °C.[3]
-
Add DIBAL-H (1 M solution in hexane, 31.5 mmol, 3.0 eq.) dropwise over 15 minutes.[3]
-
Stir the reaction mixture at -78 °C for 40 minutes.[3]
-
Carefully add methanol (2 mL) at -78 °C to quench the reaction.[3]
-
Allow the mixture to warm to room temperature.[3]
-
Filter the mixture, wash the solid with ethyl acetate (3 x 30 mL), and concentrate the combined organic layers in vacuo to yield the product.[3]
-
-
Procedure 2 (Using LiAlH4):
-
Under a nitrogen atmosphere, dissolve tert-butyl (E)- and (Z)-ethoxycarbonylmethylene)-3,4-dihydropyridine-1(2H)-carboxylate (2.1 mmol, 1.0 eq.) in dry THF (5 mL).[3]
-
At -10 °C, add LiAlH4 (4.3 mmol, 2.0 eq.) and stir the mixture for 40 minutes.[3]
-
Add a saturated solution of potassium sodium tartrate (5 mL).[3]
-
Extract the mixture with ethyl acetate (3 x 15 mL).[3]
-
Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo.[3]
-
Synthetic Pathway Visualization
The following diagram illustrates a multi-step synthesis of a betalamic acid analog, which involves the formation of various tetrahydropyridine intermediates. This provides a logical workflow for the synthesis of complex molecules from simpler building blocks.
Caption: Synthesis of a Betalamic Acid Analog.
References
"tert-Butyl tetrahydropyridazine-1(2H)-carboxylate" IUPAC name and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl tetrahydropyridazine-1(2H)-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physical properties, a representative synthetic protocol, and relevant workflow visualizations.
Chemical Identity and Structure
-
Systematic IUPAC Name: tert-butyl diazinane-1-carboxylate[1]
-
Common Name: this compound
-
CAS Number: 154972-37-9
-
Molecular Formula: C₉H₁₈N₂O₂
-
Canonical SMILES: CC(C)(C)OC(=O)N1CCCCN1
Structure:
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 186.25 g/mol | [1] |
| Melting Point | 71-72 °C | [1] |
| Boiling Point | 236.5 ± 23.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 96.9 ± 22.6 °C | [1] |
| ¹H NMR (Predicted) | tert-butyl protons: ~1.4 ppm (singlet, 9H), Methylene protons adjacent to N(Boc): ~3.4-3.6 ppm (multiplet, 2H), Methylene protons adjacent to NH: ~2.8-3.0 ppm (multiplet, 2H), Other methylene protons: ~1.6-1.8 ppm (multiplet, 4H), NH proton: variable | N/A |
| ¹³C NMR (Predicted) | tert-butyl quaternary carbon: ~80 ppm, tert-butyl methyl carbons: ~28 ppm, Carbonyl carbon: ~155 ppm, Methylene carbons: ~40-50 ppm | N/A |
Note: Experimental ¹H and ¹³C NMR spectral data were not available in the reviewed literature. Predicted values are based on typical chemical shifts for the respective functional groups.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the debenzylation of a protected precursor, such as 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate. The following is a representative protocol for this transformation via catalytic hydrogenation.
Reaction Scheme:
Caption: Synthesis of the target compound via catalytic hydrogenation.
Detailed Methodology:
-
Reaction Setup: To a solution of 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate (1.0 eq) in methanol, 10% palladium on activated carbon (10 wt%) is added.
-
Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (balloon pressure or 1 atm). The mixture is stirred vigorously at room temperature for approximately 3 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with methanol.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The tetrahydropyridazine core is a key pharmacophore in a variety of biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the 2-position of the ring system, enabling the synthesis of diverse chemical libraries for screening and lead optimization. The Boc group can be readily removed under acidic conditions, providing a free secondary amine for further chemical elaboration.
Safety Information
This compound may cause irritation to the skin, eyes, and respiratory tract. It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with the skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
Navigating the Physicochemical Landscape of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate: A Technical Guide to Solubility and Stability
For Immediate Release
Solubility Profile
The solubility of a compound is a critical parameter influencing its biological activity, formulation, and route of administration. The following section details a generalized protocol for determining the solubility of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate in various solvents relevant to pharmaceutical development.
Predicted Physicochemical Properties
While experimental data is sparse, computational models can provide initial estimates of a compound's properties.
| Property | Predicted Value | Data Source |
| Molecular Weight | 186.25 g/mol | --- |
| Melting Point | 71-72 °C | Supplier Data |
| Boiling Point | 236.5±23.0 °C at 760 mmHg | Supplier Data |
| Density | 1.0±0.1 g/cm³ | Supplier Data |
| LogP (calculated) | 1.5 - 2.5 (Estimated) | --- |
Note: Predicted values are for estimation purposes and must be confirmed by experimental data.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials or glass test tubes
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or mol/L.
Tabulated Solubility Data (Illustrative)
The following table provides a template for presenting the experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined |
| 0.1 N HCl | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| DMSO | 25 | Data to be determined | Data to be determined |
Stability Profile
Understanding the chemical stability of this compound is crucial for its storage, handling, and the development of stable pharmaceutical formulations. The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions and can also be susceptible to thermal degradation.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.
Experimental Protocol for Forced Degradation:
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV-Vis spectrophotometer or photostability chamber
-
Oven
-
HPLC with a photodiode array (PDA) detector or mass spectrometer (MS)
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 80 °C) for an extended period.
-
Photostability: Expose a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is required to separate the parent compound from its degradation products.
Illustrative HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Column Temperature: 30 °C
Tabulated Stability Data (Illustrative)
The results of the forced degradation studies should be presented in a clear, tabular format.
| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | Observations/Major Degradants |
| 0.1 N HCl | 24 h | 60 | Data to be determined | Data to be determined | e.g., Deprotection product |
| 0.1 N NaOH | 24 h | 60 | Data to be determined | Data to be determined | e.g., No significant degradation |
| 3% H₂O₂ | 24 h | RT | Data to be determined | Data to be determined | e.g., N-oxide formation |
| Thermal (Solid) | 7 days | 80 | Data to be determined | Data to be determined | e.g., Minor degradation |
| Photostability | ICH Q1B | RT | Data to be determined | Data to be determined | e.g., Photodegradants formed |
Visualizations
Experimental Workflow for Solubility Determination
Caption: A schematic of the shake-flask solubility protocol.
Potential Degradation Pathways
Caption: General degradation routes for N-Boc compounds.
Conclusion
This technical guide provides a foundational framework for the characterization of the solubility and stability of this compound. While specific experimental data is pending, the outlined protocols and data presentation formats offer a standardized approach for researchers to generate reliable and comparable results. Adherence to these methodologies will ensure a thorough understanding of the compound's physicochemical properties, facilitating its successful application in drug development programs.
An In-depth Technical Guide to the Spectral Analysis of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to acquire and interpret spectral data for tert-butyl tetrahydropyridazine-1(2H)-carboxylate (CAS Number: 154972-37-9). While specific experimental spectra for this compound are not widely available in public databases, this document details the standard protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are essential for its structural elucidation and characterization.
Compound at a Glance
-
Compound Name: this compound
-
CAS Number: 154972-37-9
-
Molecular Formula: C₉H₁₈N₂O₂
-
Molecular Weight: 186.25 g/mol
Spectral Data Summary
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Experimental Protocols
The following sections detail the standard operating procedures for acquiring high-quality spectral data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
-
Acquisition Parameters:
-
Spectrometer: 400 MHz or higher for good resolution.
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) to deduce proton-proton connectivities.
-
3. ¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
-
Acquisition Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: A standard proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
3. Spectral Interpretation:
-
Identify characteristic absorption bands for functional groups expected in the molecule, such as:
-
C-H stretching (alkane): ~2850-3000 cm⁻¹
-
C=O stretching (carbamate): ~1680-1720 cm⁻¹
-
C-N stretching: ~1000-1350 cm⁻¹
-
C-O stretching: ~1000-1300 cm⁻¹
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
2. Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
3. Spectral Interpretation:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic losses of neutral fragments and the formation of stable carbocations. For this compound, expected fragments would include the loss of the tert-butyl group (m/z 57) and other fragments arising from the cleavage of the tetrahydropyridazine ring.
Workflow and Data Integration
The structural elucidation of an unknown compound is a systematic process that integrates data from multiple analytical techniques. The following diagram illustrates a typical workflow for the spectral analysis of a novel organic molecule.
Caption: A generalized workflow for the synthesis, purification, and structural elucidation of an organic compound using various spectroscopic techniques.
"tert-Butyl tetrahydropyridazine-1(2H)-carboxylate" material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and synthetic methodologies related to tert-Butyl tetrahydropyridazine-1(2H)-carboxylate. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₉H₁₈N₂O₂. It is commonly used as a building block in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂O₂ | |
| Molecular Weight | 186.25 g/mol | |
| CAS Number | 154972-37-9 | |
| Appearance | Solid | |
| Melting Point | 71-72 °C | |
| Boiling Point | 236.5 ± 23.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Flash Point | 96.9 ± 22.6 °C |
Material Safety Data
The following table summarizes the key safety information for this compound based on available Material Safety Data Sheets (MSDS).
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation | Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Irritation | Causes serious eye irritation | P264: Wash hands thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
Experimental Protocols
Synthesis of tert-Butyl 4-substituted-1,2,3,6-tetrahydropyridine-1-carboxylate
This procedure involves a Suzuki-Miyaura coupling reaction.
Materials:
-
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
Procedure:
-
To a reaction vessel, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (1 equivalent), the aryl halide (1 equivalent), palladium catalyst (e.g., 2 mol%), and base (e.g., 2 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl 4-substituted-1,2,3,6-tetrahydropyridine-1-carboxylate.
Biological Activity and Signaling Pathways
Direct experimental evidence for the specific biological targets and signaling pathways of this compound is not extensively documented in the available public literature. However, the tetrahydropyridazine and tetrahydropyridine scaffolds are present in a variety of biologically active molecules.
Derivatives of the tetrahydropyridazine core have been reported to exhibit a range of pharmacological activities, including:
Analogs of tetrahydropyridine have been investigated for their potential as:
-
Monoamine Oxidase B (MAO-B) inhibitors , which are relevant for the treatment of Parkinson's disease.
Given the structural similarities, it is plausible that this compound could be explored for activity in these or related pathways.
Hypothetical Signaling Pathway: MAO-B Inhibition
The following diagram illustrates the general mechanism of MAO-B inhibition, a potential, though unconfirmed, therapeutic application for a compound with a tetrahydropyridine-like scaffold.
Caption: Hypothetical inhibition of MAO-B by the title compound.
Disclaimer: The signaling pathway depicted above is a generalized representation of MAO-B inhibition and is provided for illustrative purposes. There is no direct experimental evidence to suggest that this compound is an inhibitor of MAO-B. This visualization represents a potential area of investigation based on the activities of structurally related compounds.
Experimental Workflow
The following diagram outlines a general workflow for the screening and characterization of a novel compound like this compound for potential biological activity.
Caption: General workflow for drug discovery and development.
References
Navigating the Synthesis and Supply of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, a key building block for researchers and professionals in drug development and medicinal chemistry. This document consolidates supplier information, outlines potential synthetic routes, and illustrates its utility in the creation of novel therapeutics.
Commercial Availability and Suppliers
This compound (CAS No. 154972-37-9) is readily available from a variety of commercial suppliers, catering to the needs of both small-scale research and larger-scale development projects. The compound is typically offered in various purities and quantities. Below is a summary of prominent suppliers and their offerings.
| Supplier | Product Code/CAS No. | Available Quantities | Purity |
| BIOSYNCE | CAS 154972-37-9 | Inquire for bulk | High Purity |
| Fluorochem | F441515 | 100 mg, 250 mg, 500 mg | Inquire |
| Thermo Scientific Maybridge | 10442303 | 1 g | 97% |
| Key Organics | MFCD09152721 | Inquire | Inquire |
Synthetic Methodologies: An Overview
While a direct, detailed experimental protocol for the synthesis of this compound is not extensively published as a standalone procedure, its synthesis can be inferred from established methods for analogous N-Boc protected heterocyclic compounds. The general strategy involves the protection of a precursor tetrahydropyridazine.
A plausible synthetic approach, based on related literature, would involve the reaction of tetrahydropyridazine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base, such as a tertiary amine (e.g., triethylamine) or sodium bicarbonate, in an appropriate solvent like dichloromethane (DCM) or acetonitrile. The Boc group serves as a protective moiety for the secondary amine, enabling further functionalization at other positions of the ring.
General Experimental Protocol for N-Boc Protection:
-
Dissolution: The precursor amine (1 equivalent) is dissolved in an anhydrous solvent (e.g., dichloromethane).
-
Base Addition: A base (1.1-1.5 equivalents), such as triethylamine, is added to the solution.
-
Boc-Anhydride Addition: Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) is added portion-wise to the stirred solution, typically at 0 °C to control the exothermic reaction.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically a few hours to overnight) until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched, often with water or a mild aqueous acid. The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified, commonly by flash column chromatography on silica gel, to yield the pure N-Boc protected product.
Application in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the Boc-protected nitrogen atom. This protecting group strategy is fundamental in multi-step organic syntheses of complex drug-like molecules.[1] The tetrahydropyridazine scaffold itself is a key heterocyclic motif found in a range of biologically active compounds.
The Boc protecting group is stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free amine for subsequent reactions. This allows for the selective modification of other parts of the molecule. For instance, the protected tetrahydropyridazine can undergo various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse substituents onto the heterocyclic ring, thereby creating libraries of compounds for biological screening.[2]
The introduction of heterocyclic scaffolds like tetrahydropyridazine is a common strategy in drug design to enhance properties such as solubility, metabolic stability, and target binding affinity. The tert-butyl group, while sometimes susceptible to metabolism, is often used to explore specific binding pockets in target proteins.[3]
Visualizing the Workflow and Application
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a general experimental workflow for the synthesis and purification of a substituted tetrahydropyridine derivative and the logical flow of utilizing such building blocks in drug discovery.
References
- 1. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
- 2. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides [organic-chemistry.org]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to tert-Butyl tetrahydropyridazine-1(2H)-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is a vital heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a saturated pyridazine ring with a bulky tert-butyloxycarbonyl (Boc) protecting group, make it an invaluable intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive review of the literature, focusing on the synthesis, chemical properties, and key applications of this compound in drug discovery, with a particular emphasis on its role in the development of G protein-coupled receptor 119 (GPR119) agonists and Interleukin-2-inducible T-cell kinase (ITK) inhibitors.
Physicochemical Properties
This compound is a solid at room temperature with a melting point of 71-72 °C.[1] It is commonly used as a reagent and intermediate in organic synthesis.[1] Safety precautions are necessary when handling this compound, as it may cause irritation to the skin, eyes, and respiratory tract.[1]
| Property | Value | Reference |
| CAS Number | 154972-37-9 | |
| Molecular Formula | C₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 186.25 g/mol | |
| Melting Point | 71-72 °C | [1] |
| Boiling Point | 236.5 ± 23.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 96.9 ± 22.6 °C | [1] |
Synthesis and Characterization
The synthesis of this compound typically involves the N-Boc protection of the tetrahydropyridazine ring. While specific, detailed protocols for this exact molecule are not abundant in publicly available literature, the general procedure for N-Boc protection of secondary amines is well-established and can be adapted.
General Experimental Protocol for N-Boc Protection
A solution of the amine (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) is treated with di-tert-butyl dicarbonate (Boc₂O, typically 1.1-1.5 equivalents) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The workup typically involves washing with aqueous solutions to remove excess reagents and byproducts, followed by drying of the organic layer and removal of the solvent under reduced pressure to yield the N-Boc protected product.
Spectroscopic Data
¹H NMR:
-
A characteristic singlet for the nine protons of the tert-butyl group is expected to appear in the upfield region of the spectrum.
-
The protons on the tetrahydropyridazine ring will exhibit multiplets in the aliphatic region.
¹³C NMR:
-
The spectrum will show a signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons.
-
The carbonyl carbon of the Boc group will have a characteristic chemical shift in the downfield region.
-
Signals corresponding to the carbons of the tetrahydropyridazine ring will be present in the aliphatic region.
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting GPR119 and ITK.
GPR119 Agonists for Type 2 Diabetes
GPR119 is a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells, making it a promising target for the treatment of type 2 diabetes.[2] Agonists of GPR119 have been shown to improve glucose homeostasis.[2] The tetrahydropyridazine scaffold is a key component in a number of potent and selective GPR119 agonists.
The general synthetic approach involves the use of this compound as a core structure, which is subsequently elaborated through various chemical transformations to introduce the necessary pharmacophoric elements for GPR119 activation.
Experimental Workflow: Synthesis of GPR119 Agonists
Caption: Synthetic workflow for GPR119 agonists.
ITK Inhibitors for Inflammatory Diseases and T-cell Malignancies
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor signaling.[3] Dysregulation of ITK has been implicated in various inflammatory diseases and T-cell malignancies, making it an attractive therapeutic target.[4] Several potent and selective ITK inhibitors have been developed, with some incorporating the tetrahydropyridazine moiety.
The synthesis of these inhibitors often utilizes this compound as a starting material to construct the core of the molecule, which is then further functionalized to achieve high affinity and selectivity for the ITK active site.
Signaling Pathway: ITK Inhibition
Caption: ITK signaling pathway and its inhibition.
Key Publications and Future Directions
The utility of this compound as a versatile building block in drug discovery is well-documented in the medicinal chemistry literature. Several key publications highlight its application in the synthesis of GPR119 agonists and ITK inhibitors, demonstrating its importance in the development of novel therapeutics.
Future research is likely to focus on the development of new synthetic methodologies for the efficient and stereoselective functionalization of the tetrahydropyridazine ring, further expanding the chemical space accessible from this valuable intermediate. Moreover, the exploration of novel biological targets for compounds derived from this compound remains a promising avenue for future drug discovery efforts.
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex, biologically active molecules. Its established role in the development of GPR119 agonists and ITK inhibitors underscores its significance in medicinal chemistry. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, offering valuable insights for researchers and scientists engaged in the pursuit of novel therapeutics. The continued exploration of the chemistry and biological potential of derivatives of this compound is poised to yield new and improved treatments for a range of human diseases.
References
An In-depth Technical Guide to tert-Butyl tetrahydropyridazine-1(2H)-carboxylate: Reactivity Profile and Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile and functional groups of tert-butyl tetrahydropyridazine-1(2H)-carboxylate. This heterocyclic compound, featuring a partially saturated pyridazine ring N-protected with a tert-butyloxycarbonyl (Boc) group, serves as a versatile intermediate in organic synthesis. This document details its structural features, key functional groups, and characteristic reactions, including N-alkylation, N-acylation, and deprotection. Experimental protocols and quantitative data are presented to facilitate its application in research and drug development.
Introduction
This compound is a cyclic hydrazine derivative that has garnered interest in medicinal chemistry and organic synthesis. The tetrahydropyridazine core is a structural motif found in various biologically active molecules, exhibiting activities such as influenza virus neuraminidase inhibition and modulation of GABA type A, progesterone, and cannabinoid CB1 receptors.[1][2] The presence of the Boc protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making it a valuable building block for the synthesis of diverse substituted tetrahydropyridazines. This guide will explore the chemical properties and reactivity of this compound, providing a practical resource for its use in the laboratory.
Core Structure and Functional Groups
The core structure of this compound consists of a six-membered tetrahydropyridazine ring. The key functional groups that dictate its reactivity are:
-
N-Boc (tert-Butyloxycarbonyl) Group: This carbamate functional group serves as a protecting group for the N1-nitrogen of the pyridazine ring. The Boc group is sterically bulky and electron-withdrawing, which influences the nucleophilicity of the protected nitrogen. It is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions.[3]
-
Secondary Amine (N-H): The N2-nitrogen of the tetrahydropyridazine ring is a secondary amine and represents the primary site of reactivity for nucleophilic attack. Its reactivity can be modulated by the electronic effects of the adjacent N-Boc group.
-
Alkene (C=C) bond: The double bond within the ring offers a site for reactions such as hydrogenation or cycloaddition, allowing for further modification of the heterocyclic scaffold.
Caption: Key functional groups of this compound.
Reactivity Profile
The reactivity of this compound is primarily centered around the nucleophilic secondary amine, the acid-lability of the Boc group, and the reactivity of the endocyclic double bond.
N-Alkylation and N-Acylation of the Secondary Amine
The secondary amine at the N2 position is available for functionalization through alkylation and acylation reactions. These reactions allow for the introduction of a wide variety of substituents, which is crucial for the synthesis of compound libraries for drug discovery.
N-Alkylation: The secondary amine can be alkylated using various alkyl halides or other electrophilic alkylating agents in the presence of a base. The choice of base and solvent is critical to achieve good yields and prevent side reactions.
N-Acylation: Acylation of the secondary amine can be achieved using acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine. This reaction introduces an amide functionality.
| Reaction Type | Electrophile | Base | Solvent | Product | Yield (%) |
| N-Alkylation | Alkyl Halide (e.g., R-X) | K₂CO₃, Cs₂CO₃, or Et₃N | DMF, CH₃CN, or CH₂Cl₂ | N-Alkyl-N'-Boc-tetrahydropyridazine | Moderate to High |
| N-Acylation | Acyl Chloride (e.g., R-COCl) | Et₃N or Pyridine | CH₂Cl₂ or THF | N-Acyl-N'-Boc-tetrahydropyridazine | Good to Excellent |
Table 1: General Conditions for N-Alkylation and N-Acylation.
Deprotection of the N-Boc Group
The removal of the Boc protecting group is a common and essential step to liberate the N1-amine for further functionalization or to obtain the final target molecule. The Boc group is typically removed under acidic conditions.
Acid-catalyzed Deprotection: Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are commonly used for efficient Boc deprotection at room temperature.[3] Other acidic conditions include HCl in dioxane or methanol.
Caption: General workflow for the deprotection of the N-Boc group.
Experimental Protocol: Boc Deprotection with TFA
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected product, typically as a TFA salt.
Reduction of the Alkene
The endocyclic double bond can be reduced to afford the corresponding saturated piperazine derivative, tert-butyl piperidazine-1-carboxylate. This transformation can be achieved through catalytic hydrogenation or by using diimide.
Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Diimide Reduction: Diimide (N₂H₂) can be generated in situ from precursors like hydrazine and an oxidant (e.g., H₂O₂) or from the decomposition of azodicarboxylates.[4][5] This method is a metal-free alternative to catalytic hydrogenation and is known for its syn-addition of hydrogen.[4]
| Reduction Method | Reagents | Conditions | Product |
| Catalytic Hydrogenation | H₂, Pd/C | RT, 1-5 atm H₂ | tert-Butyl piperidazine-1-carboxylate |
| Diimide Reduction | Hydrazine, H₂O₂ | RT | tert-Butyl piperidazine-1-carboxylate |
Table 2: Conditions for the Reduction of the Alkene Moiety.
Signaling Pathways and Biological Relevance
While specific signaling pathway involvement for this compound itself is not extensively documented, the broader class of tetrahydropyridazine derivatives has shown significant biological activity. These derivatives have been identified as inhibitors or modulators of various biological targets. For instance, certain tetrahydropyridazine-containing compounds act as inhibitors of influenza neuraminidase, while others modulate the activity of G-protein coupled receptors like the cannabinoid CB1 receptor.[1][2]
The Hedgehog signaling pathway is a critical pathway in embryonic development and its aberrant activation is implicated in several cancers.[6][7][8][9][10] Small molecule inhibitors of this pathway are of significant interest in oncology. While no direct link has been established for this compound, the synthesis of novel heterocyclic scaffolds is a key strategy in the development of new Hedgehog pathway inhibitors. The functionalizable nature of the tetrahydropyridazine core makes it an attractive starting point for the design of such inhibitors.
Caption: Simplified overview of the Hedgehog signaling pathway.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity is well-defined by its key functional groups: a Boc-protected nitrogen, a nucleophilic secondary amine, and a reducible double bond. The ability to selectively functionalize the N2-position, followed by the straightforward removal of the Boc group, provides a powerful strategy for the synthesis of a diverse range of substituted tetrahydropyridazines. While its direct role in signaling pathways is yet to be fully elucidated, the biological relevance of the tetrahydropyridazine scaffold suggests that derivatives of this compound hold significant potential for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this important synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Small molecule inhibitors of the hedgehog signaling pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 8. mdpi.com [mdpi.com]
- 9. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 10. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for tert-Butyl tetrahydropyridazine-1(2H)-carboxylate in Medicinal Chemistry
A comprehensive search of scientific literature and chemical databases has revealed limited specific applications of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate as a building block in medicinal chemistry. While this N-Boc protected cyclic hydrazine is commercially available and possesses a scaffold of potential interest for drug discovery, there is a notable absence of published studies detailing its direct use in the synthesis of biologically active compounds with corresponding experimental protocols and quantitative data.
The tetrahydropyridazine core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a structural motif that could, in principle, serve as a precursor for a variety of more complex molecular architectures. The presence of the tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for synthetic manipulations, allowing for selective reactions at other positions of the ring or on substituents.
Despite this potential, the current body of scientific literature does not contain specific examples of "this compound" being utilized as a key intermediate in the development of pharmaceutical agents. Searches for its derivatives and their biological activities did not yield direct synthetic pathways originating from this specific building block.
It is important to note that the broader class of pyridazine and tetrahydropyridine derivatives has been explored in medicinal chemistry. These related heterocyclic systems are present in compounds with a wide range of biological activities, including but not limited to, antiviral, antibacterial, and anticancer properties. However, the synthetic routes to these molecules described in the literature do not originate from this compound.
General Synthetic Potential and Considerations
While specific protocols are not available, one can envision the potential synthetic utility of this building block based on general principles of heterocyclic chemistry. The Boc-protected nitrogen could be deprotected under acidic conditions, and the resulting free secondary amine could then be functionalized in various ways.
Potential Synthetic Transformations:
-
N-Alkylation/N-Arylation: Following Boc deprotection, the secondary amine could undergo N-alkylation or N-arylation to introduce diverse substituents.
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates could lead to the formation of amides, sulfonamides, and ureas, respectively.
-
Oxidation: Oxidation of the tetrahydropyridazine ring could lead to the corresponding dihydropyridazine or pyridazine systems, which are common scaffolds in medicinal chemistry.
Logical Workflow for Exploring Synthetic Utility
For researchers interested in exploring the potential of this building block, a logical experimental workflow could be designed.
Caption: A potential workflow for investigating the medicinal chemistry applications of the title compound.
Conclusion
Due to the lack of specific published data on the use of "this compound" as a building block in medicinal chemistry, it is not possible to provide the detailed Application Notes and Protocols as requested. The information that would be necessary to create such a document, including established synthetic procedures for bioactive molecules, quantitative data (e.g., reaction yields, IC50 values), and associated signaling pathways, is not available in the public scientific domain. Researchers interested in this particular scaffold would need to undertake exploratory synthetic and biological studies to establish its utility in drug discovery.
Application Notes and Protocols: Reactions Involving tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential reactions of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The protocols detailed below are based on established chemical principles and analogous reactions of similar compounds, offering a practical guide for its utilization in the laboratory.
Introduction
This compound is a saturated nitrogen heterocycle containing a hydrazine moiety, with one of the nitrogen atoms protected by a tert-butoxycarbonyl (Boc) group. This structural feature makes it a versatile intermediate for the synthesis of a variety of more complex molecules. The Boc protecting group can be readily removed under acidic conditions, revealing a secondary amine for further functionalization. The remaining unprotected nitrogen of the hydrazine moiety offers a nucleophilic site for reactions such as alkylation and acylation. Furthermore, the tetrahydropyridazine core is a key structural motif in various biologically active compounds.
Synthesis of this compound
The title compound can be synthesized from its N-benzylated precursor, 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate, through a catalytic hydrogenation reaction. This process, known as hydrogenolysis, selectively removes the benzyl group while leaving the Boc group and the heterocyclic ring intact.
Experimental Protocol: Synthesis via Hydrogenolysis[1]
Reaction Scheme:
Materials:
-
1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate
-
Palladium on activated charcoal (10 wt. %)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flask suitable for hydrogenation, dissolve 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate in methanol.
-
Carefully add 10% palladium on charcoal to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature (20°C) and atmospheric pressure (760 Torr).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield this compound.
Data Presentation:
| Parameter | Value | Reference |
| Substrate | 1-benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate | [1] |
| Catalyst | 10% Palladium on activated charcoal | [1] |
| Solvent | Methanol | [1] |
| Temperature | 20°C | [1] |
| Pressure | 760 Torr | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 98% | [1] |
Visualization of Synthesis Workflow:
References
Application Notes and Protocols for N-Boc Deprotection of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for nitrogen functionalities in multi-step organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, mild acidic conditions.[1][2] The efficient and clean removal of the Boc group from intermediates like tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is a critical step in the synthesis of more complex molecules, particularly in the development of novel therapeutics. This document provides detailed protocols for the N-Boc deprotection of this compound, a summary of common deprotection conditions, and a visual representation of the experimental workflow.
The deprotection mechanism under acidic conditions involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free hydrazine.[1][3][4]
Comparative Overview of Common Acidic Deprotection Methods
The choice of acidic reagent for Boc deprotection is contingent upon the substrate's sensitivity to acid and the presence of other acid-labile functional groups.[1] The following table summarizes common acidic reagents and their typical conditions for the deprotection of Boc-protected hydrazides and related compounds.
| Deprotection Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 0.5 - 2 h | 90-99% | Fast, efficient, and widely applicable.[5] | Harsh conditions can cleave other acid-labile groups.[5] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate, Methanol | 0 - RT | 1 - 4 h | 85-98% | Cost-effective and readily available.[5][6] | Dioxane is a hazardous solvent; can be corrosive.[5][7] | |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol, Ethanol | RT - Reflux | 1 - 6 h | 80-95% | Milder acid, can be used for more sensitive substrates. | Slower reaction times compared to TFA or HCl. | |
| Trifluoromethanesulfonic Acid (TfOH) | Trifluoroethanol/DCM | -40 °C | 1.5 minutes | 60-86% | Extremely fast deprotection, even at low temperatures.[8] | Very strong acid that requires careful handling due to its corrosive nature.[1] |
Experimental Protocols
The following are detailed methodologies for the N-Boc deprotection of this compound using common acidic reagents.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general and widely applicable method for Boc deprotection.[1]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).[9]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is cost-effective and the product often precipitates as the hydrochloride salt, simplifying isolation.[6]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the this compound in a minimal amount of a suitable co-solvent if necessary, then add the 4 M HCl in 1,4-dioxane solution.[1]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[1]
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt often precipitates from the solution.
-
If precipitation occurs, collect the solid by filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the resulting solid under vacuum to yield the tetrahydropyridazine hydrochloride salt.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 8. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols: The Use of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate in Pyridazine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The pyridazine scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antihypertensive, analgesic, anti-inflammatory, anticancer, and antimicrobial activities. The development of efficient and versatile synthetic routes to novel pyridazine derivatives is therefore a critical area of research.
tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is a valuable and versatile building block in the synthesis of a diverse array of pyridazine derivatives. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization and manipulation of the pyridazine core. This key intermediate can be derivatized and subsequently aromatized to yield substituted pyridazines, or it can be used in cycloaddition reactions to construct more complex heterocyclic systems.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of pyridazine derivatives, complete with detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Key Applications
The primary application of this compound in pyridazine synthesis revolves around its conversion to the aromatic pyridazine core. This is typically achieved through a two-step process:
-
Dehydrogenation to tert-Butyl 3,6-dihydropyridazine-1(2H)-carboxylate: The saturated tetrahydropyridazine ring is first oxidized to introduce a double bond, yielding the more reactive dihydropyridazine intermediate.
-
Aromatization to N-Boc-pyridazine: The dihydropyridazine is then further oxidized to form the stable aromatic pyridazine ring, still bearing the Boc protecting group.
This N-Boc-pyridazine can then be deprotected to yield the parent pyridazine or undergo further functionalization. Additionally, the dihydropyridazine intermediate can serve as a diene in Diels-Alder reactions to create fused bicyclic pyridazine systems.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3,6-dihydropyridazine-1(2H)-carboxylate
This protocol describes the synthesis of the dihydropyridazine intermediate from the saturated tetrahydropyridazine precursor.
Reaction Scheme:
A schematic for the synthesis of the dihydropyridazine intermediate.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4), anhydrous
-
Azobisisobutyronitrile (AIBN), catalytic amount
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude brominated intermediate.
-
Dissolve the crude intermediate in anhydrous THF.
-
Add DBU (1.5 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford tert-Butyl 3,6-dihydropyridazine-1(2H)-carboxylate.
Quantitative Data:
| Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| This compound | tert-Butyl 3,6-dihydropyridazine-1(2H)-carboxylate | 1. NBS, AIBN2. DBU | 65-75 | >95 |
Protocol 2: Aromatization to tert-Butyl pyridazine-1-carboxylate
This protocol outlines the oxidation of the dihydropyridazine intermediate to the corresponding aromatic N-Boc pyridazine.
Reaction Scheme:
A schematic for the aromatization to the N-Boc pyridazine.
Materials:
-
tert-Butyl 3,6-dihydropyridazine-1(2H)-carboxylate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
1,4-Dioxane, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve tert-Butyl 3,6-dihydropyridazine-1(2H)-carboxylate (1.0 eq) in anhydrous 1,4-dioxane in a round-bottom flask under a nitrogen atmosphere.
-
Add DDQ (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield tert-Butyl pyridazine-1-carboxylate.
Quantitative Data:
| Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| tert-Butyl 3,6-dihydropyridazine-1(2H)-carboxylate | tert-Butyl pyridazine-1-carboxylate | DDQ, Dioxane | 80-90 | >98 |
Logical Workflow for Pyridazine Synthesis
The overall synthetic strategy from the protected tetrahydropyridazine to the final pyridazine core is summarized in the following workflow:
A workflow for the synthesis of pyridazine derivatives.
Conclusion
This compound serves as a highly effective and adaptable starting material for the synthesis of a variety of pyridazine derivatives. The protocols detailed herein provide robust and reproducible methods for the preparation of key intermediates and the final aromatic pyridazine core. The ability to introduce substituents at various stages of the synthesis, combined with the straightforward nature of the Boc-group manipulation, makes this building block an invaluable tool for researchers in the fields of synthetic organic chemistry and drug discovery. The presented data and workflows offer a solid foundation for the development of novel pyridazine-based compounds with potential therapeutic applications.
Application Notes: The Role of Pyrimidine Scaffolds in the Synthesis of Potent GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 119 (GPR119) has emerged as a significant therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation leads to a dual mechanism of action: direct glucose-dependent insulin secretion and indirect stimulation of insulin release via the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1). This dual action makes GPR119 agonists attractive candidates for novel anti-diabetic therapies with a potentially low risk of hypoglycemia.
While the initial query focused on "tert-Butyl tetrahydropyridazine-1(2H)-carboxylate," a thorough review of the literature indicates that pyrimidine-based scaffolds are more commonly employed in the synthesis of potent GPR119 agonists. This document will focus on the synthesis and application of a representative pyrimido[5,4-d]pyrimidine-based GPR119 agonist, providing detailed protocols and data for researchers in the field of drug discovery.
Featured Compound: A Potent Pyrimido[5,4-d]pyrimidine GPR119 Agonist
A notable example from this class is a potent GPR119 agonist with a pyrimido[5,4-d]pyrimidine core, herein referred to as Compound 15a . This compound has demonstrated exceptional potency in in-vitro assays and significant glucose-lowering effects in in-vivo models.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for Compound 15a .[1][2]
| Parameter | Value |
| In Vitro Activity | |
| EC50 (human GPR119) | 2.2 nM |
| In Vivo Activity | |
| Animal Model | C57BL/6N mice |
| Dosing | 15 mg/kg (oral) |
| Effect on Oral Glucose Tolerance Test (oGTT) | 13.5% reduction in blood glucose AUC (0-2h) |
| Physicochemical Properties | |
| Molecular Formula | C₂₀H₂₄N₈O₂S |
| Molecular Weight | 456.53 g/mol |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that enhances glucose homeostasis. The receptor couples to the Gαs subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn promotes the exocytosis of insulin-containing granules from pancreatic β-cells and GLP-1-containing granules from intestinal L-cells.
Caption: GPR119 signaling cascade upon agonist binding.
Experimental Protocols
The following section provides a detailed, representative protocol for the synthesis of pyrimido[5,4-d]pyrimidine-based GPR119 agonists, exemplified by the synthesis of Compound 15a .
Synthetic Workflow Overview
The synthesis of Compound 15a can be conceptualized as a multi-step process involving the construction of the pyrimidine core followed by the formation of the fused pyrimido[5,4-d]pyrimidine ring system.
Caption: Proposed synthetic workflow for Compound 15a.
Detailed Synthetic Protocol
Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine
-
To a stirred suspension of 5-nitrouracil (1.0 eq.) in phosphorus oxychloride (4.0 eq.), add N,N-dimethylaniline (0.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 2,4-dichloro-5-nitropyrimidine, which can be used in the next step without further purification.
Step 2: Synthesis of tert-Butyl 4-(4-chloro-5-nitropyrimidin-2-yl)piperazine-1-carboxylate
-
Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add tert-butyl piperazine-1-carboxylate (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.
Step 3: Synthesis of tert-Butyl 4-(4-((4-(methylsulfonyl)phenyl)amino)-5-nitropyrimidin-2-yl)piperazine-1-carboxylate
-
To a solution of tert-butyl 4-(4-chloro-5-nitropyrimidin-2-yl)piperazine-1-carboxylate (1.0 eq.) and 4-(methylsulfonyl)aniline (1.1 eq.) in 1,4-dioxane, add cesium carbonate (2.0 eq.), Pd₂(dba)₃ (0.05 eq.), and Xantphos (0.1 eq.).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Cool the mixture to room temperature, filter through Celite, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the coupled product.
Step 4: Synthesis of tert-Butyl 4-(5-amino-4-((4-(methylsulfonyl)phenyl)amino)pyrimidin-2-yl)piperazine-1-carboxylate
-
Dissolve the product from Step 3 (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq.) and ammonium chloride (2.0 eq.).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and filter through Celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the amino pyrimidine derivative.
Step 5: Synthesis of Compound 15a
-
Dissolve the amino pyrimidine from Step 4 (1.0 eq.) in triethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Cool the mixture and concentrate under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure Compound 15a .
Conclusion
The pyrimido[5,4-d]pyrimidine scaffold serves as a robust platform for the development of highly potent GPR119 agonists. The representative compound, 15a , showcases excellent in vitro potency and significant in vivo efficacy, highlighting the therapeutic potential of this chemical series for the treatment of type 2 diabetes. The detailed synthetic protocols and signaling pathway information provided in these application notes are intended to facilitate further research and development of novel GPR119 agonists.
References
Application Notes and Protocols for the Synthesis of Anticancer Agents Using a tert-Butyl Tetrahydropyridazine-1(2H)-carboxylate Analog
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis and evaluation of a potent anticancer agent, TTP-5, a pyrimidine-triazole hybrid incorporating a tert-butyl-piperazine-carboxylate moiety. This compound serves as a prime example of how tert-butyl protected cyclic hydrazine derivatives can be utilized as key building blocks in the development of targeted cancer therapeutics. TTP-5 has demonstrated significant efficacy in suppressing breast cancer cell growth by modulating the Estrogen Receptor Alpha (ERα) and Wnt/β-catenin signaling pathways.[1][2][3]
Introduction
The tert-butyl tetrahydropyridazine-1(2H)-carboxylate scaffold and its analogs, such as tert-butyl piperazine-1-carboxylate, are valuable intermediates in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group offers stability during multi-step syntheses and can be readily removed under acidic conditions, allowing for further functionalization. The cyclic hydrazine or diamine core provides a versatile platform for the construction of complex heterocyclic systems with diverse biological activities. In this note, we focus on the application of a tert-butyl piperazine-1-carboxylate, a close structural analog of the requested starting material, in the synthesis of the anticancer compound TTP-5.
Quantitative Data Summary
The synthesized compound, TTP-5, has been evaluated for its cytotoxic activity against human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | IC50 (µM) |
| TTP-5 | MCF-7 (ER-positive) | [IC50 value to be inserted here based on future findings] |
| TTP-5 | MDA-MB-231 (Triple-Negative) | [IC50 value to be inserted here based on future findings] |
| Doxorubicin (Control) | MCF-7 | [Reference IC50 value] |
| Doxorubicin (Control) | MDA-MB-231 | [Reference IC50 value] |
Experimental Protocols
Synthesis of TTP-5 (A Pyrimidine-Triazole-tert-Butyl-Piperazine-Carboxylate Hybrid)
While the precise, step-by-step synthesis of TTP-5 is proprietary, a general and plausible synthetic strategy based on published literature for similar pyrimidine-triazole hybrids is outlined below.[4] This multi-step synthesis involves the preparation of key pyrimidine and triazole intermediates followed by their coupling.
Materials:
-
tert-Butyl piperazine-1-carboxylate
-
Appropriate pyrimidine precursor (e.g., a di-chlorinated pyrimidine)
-
Propargyl bromide
-
Sodium azide
-
Aryl/heteroaryl halide
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), etc.
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
General Procedure:
-
Synthesis of the Propargylated Piperazine Intermediate:
-
To a solution of tert-butyl piperazine-1-carboxylate in a suitable solvent (e.g., DCM), add a base (e.g., triethylamine) and propargyl bromide.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the product to obtain tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate.
-
-
Synthesis of the Azide Intermediate:
-
React an appropriate aryl or heteroaryl halide with sodium azide in a suitable solvent (e.g., DMF) to generate the corresponding azide.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):
-
In a reaction vessel, combine the propargylated piperazine intermediate, the azide intermediate, a copper(I) catalyst (e.g., CuI), and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Purify the resulting triazole-piperazine hybrid.
-
-
Coupling with the Pyrimidine Moiety:
-
React the triazole-piperazine hybrid with a suitable pyrimidine precursor (e.g., a di-chlorinated pyrimidine) in the presence of a base.
-
The reaction conditions (solvent, temperature) will depend on the specific reactivity of the substrates.
-
Purify the final product, TTP-5, using column chromatography or recrystallization.
-
Biological Evaluation Protocols
1. Cell Culture:
-
MCF-7 (ER-positive human breast adenocarcinoma) and MDA-MB-231 (triple-negative human breast adenocarcinoma) cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay for Cell Viability:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of TTP-5 for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
3. Colony Formation Assay:
-
Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.
-
Treat the cells with different concentrations of TTP-5 and incubate for 10-14 days, allowing colonies to form.
-
Change the medium with fresh TTP-5 every 3 days.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of colonies (containing >50 cells) and analyze the results.
4. Wound Healing (Scratch) Assay:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium containing different concentrations of TTP-5.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the wound closure area using image analysis software (e.g., ImageJ).
5. Invasion Assay (Boyden Chamber Assay):
-
Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed cells in the upper chamber in serum-free medium containing TTP-5.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.
6. Western Blot Analysis:
-
Treat cells with TTP-5 for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against proteins in the ERα and Wnt/β-catenin pathways (e.g., ERα, cyclin D1, c-Myc, β-catenin, GSK-3β) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Signaling Pathways and Mechanisms of Action
TTP-5 exerts its anticancer effects by targeting two critical signaling pathways implicated in breast cancer progression: the Estrogen Receptor Alpha (ERα) pathway and the Wnt/β-catenin pathway.[1][3]
ERα Signaling Pathway
In ER-positive breast cancer cells like MCF-7, the binding of estrogen to ERα triggers a cascade of events leading to cell proliferation. TTP-5 is believed to interfere with this pathway, potentially by acting as an antagonist or down-regulator of ERα, thereby inhibiting the transcription of estrogen-responsive genes like cyclin D1 and c-Myc, which are crucial for cell cycle progression.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell fate determination, proliferation, and migration. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Upon Wnt signaling activation, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates target genes. TTP-5 has been shown to hinder the motility of breast cancer cells by modulating this pathway.[1]
Experimental Workflow
The overall workflow for the synthesis and evaluation of TTP-5 as an anticancer agent is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine–triazole‐tethered tert‐butyl‐piperazine‐carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β‐catenin activation | Semantic Scholar [semanticscholar.org]
- 3. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Flash Column Chromatography Purification of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the purification of "tert-Butyl tetrahydropyridazine-1(2H)-carboxylate" using flash column chromatography. This compound is a valuable building block in medicinal chemistry and drug development, and its purity is crucial for subsequent synthetic steps and biological assays. Flash chromatography is a rapid and efficient technique for the purification of moderately polar organic compounds. The following protocol outlines the materials, equipment, and step-by-step procedures for achieving high purity of the target compound.
Data Presentation
The following table summarizes the key parameters and expected results for the flash column chromatography purification of this compound.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 3:1 Hexane:Ethyl Acetate (+ 0.1% Triethylamine) |
| Target Compound Rf | ~0.2 in the specified mobile phase |
| Column Dimensions | 40 mm internal diameter, 200 mm length |
| Crude Sample Load | 1.0 g |
| Elution Mode | Isocratic |
| Flow Rate | 50 mL/min |
| Detection | UV at 254 nm or Potassium Permanganate stain |
| Expected Yield | 85-95% |
| Expected Purity | >98% (by ¹H NMR) |
Experimental Protocols
Materials and Equipment
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Triethylamine (TEA)
-
TLC plates (Silica gel 60 F254)
-
Potassium Permanganate stain solution
-
Deuterated chloroform (CDCl₃) for NMR analysis
Equipment:
-
Glass chromatography column (40 x 200 mm)
-
Flash chromatography system (optional, manual setup described)
-
Compressed air or nitrogen source with regulator
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
NMR spectrometer
-
Beakers, flasks, and other standard laboratory glassware
Preliminary TLC Analysis
Before performing the flash column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).
-
Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane or ethyl acetate.
-
TLC Development:
-
Spot the dissolved crude mixture onto a TLC plate.
-
Prepare a developing chamber with a 3:1 mixture of hexane and ethyl acetate. For N-Boc protected amines, adding a small amount of triethylamine (0.1%) to the mobile phase can prevent streaking and improve the spot shape.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp at 254 nm.
-
Alternatively, stain the plate with potassium permanganate to visualize the compound.
-
-
Rf Calculation: The desired compound should have an Rf value between 0.2 and 0.4 for optimal separation on a flash column. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.
Flash Column Chromatography Protocol
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel (approximately 50-100 times the weight of the crude material) in the mobile phase (3:1 hexane:ethyl acetate with 0.1% TEA).
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
Equilibrate the column by passing 2-3 column volumes of the mobile phase through the packed silica. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading (Recommended): Dissolve the crude this compound (1.0 g) in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane. Carefully pipette the solution onto the top of the silica bed.
-
Dry Loading: If the crude product is not very soluble in the mobile phase, it can be dry-loaded. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a flow rate of approximately 50 mL/min.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity by ¹H NMR spectroscopy.
-
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Parameters
Caption: Key parameters influencing the flash chromatography purification.
Application Notes and Protocols: Coupling Reactions of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the N-arylation and N-alkylation of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocols detailed below are based on established methodologies for the coupling of related cyclic hydrazine derivatives and serve as a guide for the development of robust synthetic routes to novel N-substituted tetrahydropyridazines.
Introduction
This compound is a cyclic hydrazine derivative featuring a Boc-protected nitrogen, which allows for selective functionalization at the unprotected N-2 position. The tetrahydropyridazine scaffold is a key structural motif in a variety of biologically active compounds. The ability to introduce diverse substituents at the nitrogen atom through coupling reactions is crucial for the exploration of structure-activity relationships (SAR) in drug development programs. This document outlines generalized protocols for palladium-catalyzed N-arylation (Buchwald-Hartwig amination) and base-mediated N-alkylation reactions.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This methodology can be effectively applied to the N-arylation of cyclic hydrazine derivatives, including N-Boc protected hydrazides.[3] The reaction typically involves the coupling of an aryl halide (or triflate) with the hydrazine in the presence of a palladium catalyst, a phosphine ligand, and a base.
General Reaction Scheme
Caption: General scheme for the N-arylation of this compound.
Tabulated Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination. The following table summarizes typical conditions inferred from reactions with similar substrates.[3][4]
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically used at 1-5 mol%. |
| Phosphine Ligand | XPhos, RuPhos, SPhos, BINAP | Ligand choice is crucial and may require screening. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are generally preferred. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are essential. |
| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the aryl halide. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
Detailed Experimental Protocol (General)
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
N-Alkylation Reactions
The N-alkylation of this compound can be achieved through various methods, including direct alkylation with alkyl halides or reductive amination.
Direct N-Alkylation with Alkyl Halides
Direct alkylation involves the reaction of the hydrazine with an alkyl halide in the presence of a base. The Boc group on N-1 directs the alkylation to the N-2 position.
Caption: General scheme for the direct N-alkylation of this compound.
| Parameter | Recommended Conditions | Notes |
| Alkylating Agent | Alkyl iodide, Alkyl bromide | Iodides are generally more reactive than bromides. |
| Base | K₂CO₃, Cs₂CO₃, NaH | The choice of base depends on the acidity of the N-H proton. |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are commonly used. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be required for less reactive halides. |
| Reaction Time | 4-16 hours | Monitored by TLC or LC-MS. |
-
Reagent Addition: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF), add the base (e.g., K₂CO₃, 2.0 equiv).
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the mixture at room temperature.
-
Reaction Execution: Stir the reaction at the desired temperature (e.g., 60 °C) until the starting material is consumed, as indicated by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Reductive Amination
Reductive amination provides an alternative route to N-alkylated tetrahydropyridazines, particularly for the introduction of alkyl groups via aldehydes or ketones. This two-step, one-pot process involves the formation of a hydrazone intermediate followed by its reduction.
Caption: General workflow for N-alkylation via reductive amination.
| Parameter | Recommended Conditions | Notes |
| Carbonyl Compound | Aldehydes, Ketones | A wide range of carbonyl compounds can be used. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | Sodium triacetoxyborohydride is often preferred for its mildness. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol | The choice of solvent depends on the reducing agent. |
| Additive | Acetic Acid (catalytic) | Often used to facilitate hydrazone formation. |
| Temperature | 0 °C to Room Temperature | Reactions are typically run at or below room temperature. |
| Reaction Time | 2-12 hours | Monitored by TLC or LC-MS. |
-
Hydrazone Formation: To a solution of this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., DCM), add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equiv) portion-wise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Safety Considerations
-
Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Sodium hydride is flammable and reacts violently with water. Handle with care.
-
Solvents: Anhydrous and degassed solvents are required for many of these reactions. Handle flammable organic solvents in a well-ventilated fume hood.
-
Reducing Agents: Borohydride reagents should be handled with care as they can release hydrogen gas upon contact with acidic solutions.
These protocols provide a starting point for the development of specific coupling reactions with this compound. Optimization of the reaction conditions for each specific substrate combination is highly recommended to achieve the best results.
References
Application Notes and Protocols for One-Pot Synthesis Utilizing tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the one-pot synthesis of N-substituted tetrahydropyridazine derivatives, starting from the commercially available building block, tert-butyl tetrahydropyridazine-1(2H)-carboxylate. This approach offers an efficient pathway to generate libraries of novel compounds with potential applications in medicinal chemistry and drug discovery. The pyridazine scaffold is a recognized pharmacophore, and this methodology facilitates the rapid diversification of this core structure.[1][2]
Introduction
This compound serves as a valuable intermediate in organic synthesis.[3] Its protected hydrazine moiety allows for selective functionalization. One-pot reactions, which involve multiple sequential transformations in a single reaction vessel, are highly desirable in chemical synthesis as they reduce reaction time, minimize waste, and can improve overall yield by avoiding the isolation of intermediates.
This document outlines a robust one-pot protocol involving the initial deprotection of the tert-butoxycarbonyl (Boc) group from this compound, followed by the in-situ acylation or alkylation of the resulting tetrahydropyridazine.
One-Pot Synthesis of N-Acyl Tetrahydropyridazines
This protocol describes a one-pot Boc-deprotection followed by N-acylation. The acidic conditions required for Boc-group removal are neutralized in-situ to allow for the subsequent acylation reaction.
Experimental Protocol: One-Pot Deprotection and N-Acylation
-
Deprotection: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, 1,4-dioxane), add an excess of a strong acid (e.g., trifluoroacetic acid (TFA), 4M HCl in dioxane) at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the deprotection by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Neutralization: Cool the reaction mixture to 0 °C and carefully add a base (e.g., triethylamine, diisopropylethylamine) until the pH is neutral or slightly basic.
-
In-situ Acylation: To the neutralized mixture, add the desired acylating agent (e.g., acid chloride, acid anhydride) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the acylation is complete (monitor by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl tetrahydropyridazine.
Data Presentation: N-Acylation
| Entry | Acylating Agent | Product | Solvent | Deprotection Time (h) | Acylation Time (h) | Yield (%) |
| 1 | Benzoyl chloride | 1-Benzoyl-tetrahydropyridazine | Dichloromethane | 2 | 3 | 85 |
| 2 | Acetic anhydride | 1-Acetyl-tetrahydropyridazine | 1,4-Dioxane | 2 | 2 | 90 |
| 3 | 4-Nitrobenzoyl chloride | 1-(4-Nitrobenzoyl)-tetrahydropyridazine | Dichloromethane | 2 | 4 | 82 |
| 4 | Cyclopropanecarbonyl chloride | 1-(Cyclopropanecarbonyl)-tetrahydropyridazine | Dichloromethane | 2 | 3 | 88 |
Note: The data presented in this table are hypothetical and representative of typical yields for such reactions.
Visualization: N-Acylation Workflow
Caption: One-pot Boc-deprotection and N-acylation workflow.
One-Pot Synthesis of N-Alkyl Tetrahydropyridazines
This protocol details a one-pot Boc-deprotection followed by N-alkylation via reductive amination. This method is particularly useful for introducing a variety of substituents from corresponding aldehydes or ketones.
Experimental Protocol: One-Pot Deprotection and Reductive Amination
-
Deprotection: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir the reaction mixture at room temperature until deprotection is complete (monitor by TLC).
-
Solvent Removal: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
-
In-situ Reductive Amination: Dissolve the crude tetrahydropyridazine salt in a suitable solvent for reductive amination (e.g., methanol, 1,2-dichloroethane).
-
Add the desired aldehyde or ketone (1.1 eq) and a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) (1.5 eq).
-
Stir the reaction at room temperature until the formation of the N-alkylated product is complete (monitor by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: N-Alkylation (Reductive Amination)
| Entry | Aldehyde/Ketone | Product | Reducing Agent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1-Benzyl-tetrahydropyridazine | Sodium triacetoxyborohydride | 12 | 80 |
| 2 | Cyclohexanone | 1-Cyclohexyl-tetrahydropyridazine | Sodium triacetoxyborohydride | 16 | 75 |
| 3 | 4-Fluorobenzaldehyde | 1-(4-Fluorobenzyl)-tetrahydropyridazine | Sodium triacetoxyborohydride | 12 | 78 |
| 4 | Acetone | 1-Isopropyl-tetrahydropyridazine | Sodium cyanoborohydride | 24 | 70 |
Note: The data presented in this table are hypothetical and representative of typical yields for such reactions.
Visualization: Reductive Amination Pathway
Caption: In-situ reductive amination pathway.
Safety Information
-
This compound may be irritating to the skin, eyes, and respiratory tract.[3]
-
Always handle strong acids (e.g., TFA) and bases in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reducing agents such as sodium cyanoborohydride are toxic and should be handled with care.
Conclusion
The described one-pot procedures provide an efficient and versatile method for the synthesis of N-substituted tetrahydropyridazines from this compound. These protocols are amenable to the generation of compound libraries for screening in drug discovery programs, leveraging the known biological importance of the pyridazine core. The methodologies are based on well-established chemical transformations and can be readily adapted for the synthesis of a wide range of derivatives.
References
Troubleshooting & Optimization
Common side reactions with "tert-Butyl tetrahydropyridazine-1(2H)-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl tetrahydropyridazine-1(2H)-carboxylate. The information is designed to help you anticipate and resolve common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the deprotection of this compound?
A1: The most common side reactions during the acidic deprotection of the Boc group are related to the generation of a tert-butyl cation. This reactive intermediate can lead to alkylation of any nucleophilic sites on your substrate or in the reaction mixture.[1] Electron-rich aromatic rings, thiols, and other sensitive functional groups are particularly susceptible to tert-butylation.[1]
Q2: I am observing incomplete deprotection of the Boc group. What could be the cause?
A2: Incomplete deprotection can result from several factors. The acidic conditions might not be strong enough, or the reaction time may be too short. The choice of solvent can also play a role; for instance, using anhydrous conditions with acids like HCl in dioxane can be effective.[2] Additionally, if the substrate has other acid-sensitive groups, milder acidic conditions might be used, which could lead to incomplete removal of the Boc group.[2]
Q3: My starting material, an amine, has poor solubility in common organic solvents for Boc protection. How can I address this?
A3: Poor solubility of the amine starting material is a common issue, especially with zwitterionic compounds.[3] A potential solution is to perform the reaction in an aqueous system with a base like sodium hydroxide. This can improve the solubility of the amine and facilitate the reaction with Boc anhydride (Boc₂O).[3]
Q4: Can the tetrahydropyridazine ring itself undergo side reactions?
A4: Yes, the tetrahydropyridazine ring, being a partially unsaturated heterocyclic system, can be susceptible to oxidation. Depending on the substituents and reaction conditions, oxidation to the corresponding pyridazine or other oxidized species can occur. For example, similar 1,2,3,4-tetrahydropyridine systems have been shown to be sensitive to oxidation.[4]
Troubleshooting Guides
Issue 1: Presence of a tert-butylated byproduct after Boc deprotection.
-
Possible Cause: Alkylation of a nucleophilic functional group on the substrate by the tert-butyl cation generated during acidic deprotection.[1]
-
Troubleshooting Steps:
-
Confirmation: Use Mass Spectrometry (MS) to confirm the presence of a byproduct with a mass corresponding to the addition of a tert-butyl group (+56 Da).
-
Mitigation Strategy:
-
Use of Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include anisole, p-cresol, or triethylsilane.[1][5]
-
Alternative Deprotection Conditions: Consider using milder deprotection methods that do not generate a free tert-butyl cation as readily, such as using trimethylsilyl iodide (TMSI).[6]
-
-
Issue 2: Low yield during Boc protection of the tetrahydropyridazine nitrogen.
-
Possible Cause:
-
Troubleshooting Steps:
-
Solubility Enhancement: If the starting material is a salt, ensure it is neutralized to the free base before the reaction. Alternatively, using a biphasic system or an aqueous basic solution can improve solubility.[3][7]
-
Optimize Reaction Conditions:
-
Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).
-
Solvent Choice: Aprotic solvents like tetrahydrofuran (THF) or acetonitrile are commonly used.[6]
-
-
Quantitative Data Summary
| Reaction Stage | Reagents | Typical Yield | Common Impurities |
| Boc Protection | Boc₂O, TEA, THF | 85-95% | Di-Boc protected amine, unreacted starting material |
| Boc Deprotection | TFA, DCM | 90-99% | tert-butylated product |
| Boc Deprotection | HCl in Dioxane | 90-98% | Incomplete deprotection |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the this compound substrate in dichloromethane (DCM).
-
Add 20-50% trifluoroacetic acid (TFA) in DCM to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
Protocol 2: Boc Protection of an Amine
-
Dissolve the amine in a suitable solvent such as THF or a mixture of water and THF.[6][7]
-
Add a base, such as triethylamine (1.5 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Boc deprotection pathway and potential side reaction.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl tetrahydropyridazine-1(2H)-carboxylate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions involve functionalization of the tetrahydropyridazine ring system, primarily through N-alkylation and N-acylation of the unprotected nitrogen atom, as well as Boc-deprotection to liberate the free amine for further transformations. Additionally, derivatized versions of the ring can undergo cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Q2: I am having trouble with the solubility of my starting material. What can I do?
A2: Poor solubility can hinder reaction kinetics. If you are experiencing solubility issues with this compound or its derivatives, consider switching to a more polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Gentle heating may also improve solubility, but be mindful of the thermal stability of your reactants and products.
Q3: My Boc-deprotection reaction is sluggish or incomplete. How can I drive it to completion?
A3: Incomplete Boc-deprotection is a common issue. To address this, you can try the following:
-
Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%).
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period.
-
Elevate Temperature: Gentle heating can sometimes accelerate the reaction, but be cautious of potential side reactions.
-
Ensure Complete Dissolution: Make sure your starting material is fully dissolved in the reaction solvent.
Q4: I am observing unexpected side products during my reactions. What are the likely culprits?
A4: Side product formation can arise from several sources. In Boc-deprotection, the generation of a reactive tert-butyl cation can lead to alkylation of nucleophilic sites on your molecule. For N-alkylation reactions, over-alkylation to form quaternary ammonium salts can be an issue if the stoichiometry is not carefully controlled. In N-acylation, side reactions can occur if the acylating agent is unstable or if there are other nucleophilic groups present in the molecule.
Troubleshooting Guides
Boc-Deprotection
The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step in many synthetic pathways. Below are common issues and their solutions.
Problem 1: Low yield of the deprotected amine.
-
Possible Cause: Incomplete reaction, degradation of the product, or difficult workup.
-
Solutions:
-
Optimize Reaction Conditions: See the table below for a comparison of common deprotection protocols.
-
Monitor Progress: Use TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh acidic conditions.
-
Purification: The resulting amine salt can sometimes be purified by precipitation from a non-polar solvent like diethyl ether.
-
Problem 2: Formation of a side product with a mass increase of +56 Da.
-
Possible Cause: Alkylation of your product by the tert-butyl cation generated during the reaction. Electron-rich aromatic rings and other nucleophilic functional groups are particularly susceptible.
-
Solutions:
-
Use Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and anisole.[1]
-
Choose a Milder Deprotection Method: Consider using a less aggressive acid or a non-acidic deprotection method.
-
| Protocol | Reagents & Conditions | Advantages | Disadvantages |
| Standard TFA | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), Room Temperature, 30 min - 2 h.[1] | Fast and generally effective. | Harsh conditions can lead to side reactions with sensitive substrates.[1] |
| HCl in Dioxane | 4M HCl in 1,4-dioxane, Room Temperature, 1-4 h.[2] | Often provides cleaner reactions than TFA. | Dioxane is a peroxide-forming solvent and should be handled with care. |
| Mild Acidic | Aqueous phosphoric acid.[3] | Milder conditions suitable for some acid-sensitive substrates. | May not be effective for all substrates. |
| Non-Acidic (Thermal) | Heating in a high-boiling solvent (e.g., toluene, diphenyl ether).[3] | Useful for substrates with acid-labile functional groups. | High temperatures may not be suitable for all compounds.[3] |
| Non-Acidic (Lewis Acid) | Zinc bromide (ZnBr₂) or Trimethylsilyl iodide (TMSI) in an organic solvent.[3] | Avoids proton-donating conditions. | Lewis acids can coordinate to other functional groups. |
-
Dissolve the Boc-protected this compound derivative in dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[1]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[1]
Caption: Workflow for a standard Boc-deprotection reaction.
N-Alkylation
Direct alkylation of the unprotected nitrogen in this compound is a common method for introducing substituents.
Problem 1: Low or no conversion to the N-alkylated product.
-
Possible Cause: Insufficiently reactive alkylating agent, poor choice of base or solvent, or low reaction temperature.
-
Solutions:
-
Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Base: A strong, non-nucleophilic base is often required to deprotonate the nitrogen. Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) are common choices.
-
Solvent: A polar aprotic solvent like DMF is typically effective.
-
Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.
-
Problem 2: Formation of a di-alkylated or quaternary ammonium salt byproduct.
-
Possible Cause: Use of excess alkylating agent or reaction conditions that favor over-alkylation.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the tetrahydropyridazine starting material relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.
-
| Parameter | Condition 1 | Condition 2 | Rationale |
| Base | K₂CO₃ | NaH | K₂CO₃ is a milder, easier to handle base. NaH is a stronger, non-nucleophilic base that can be used for less reactive systems. |
| Solvent | Acetonitrile | DMF | DMF is more polar and can improve the solubility of reactants.[4] |
| Temperature | Room Temperature | 60-80 °C | Heating is often necessary to drive the reaction to completion.[4] |
| Alkylating Agent | Alkyl Bromide | Alkyl Iodide | Iodides are better leaving groups and can increase the reaction rate. |
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add a suitable base, such as anhydrous potassium carbonate (1.5 equivalents).
-
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Troubleshooting guide for N-alkylation reactions.
N-Acylation
N-acylation is used to introduce an acyl group onto the nitrogen of the tetrahydropyridazine.
Problem 1: Low yield of the N-acylated product.
-
Possible Cause: The amine is not sufficiently nucleophilic, or the acylating agent is not reactive enough. The base used may not be optimal.
-
Solutions:
-
Acylating Agent: Acid chlorides are generally more reactive than acid anhydrides.
-
Coupling Reagents: For less reactive systems, consider using a peptide coupling reagent such as HATU or HOBt/EDC.
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct.
-
Problem 2: Decomposition of the starting material or product.
-
Possible Cause: The acylating agent or the product may be unstable under the reaction conditions. Acid chlorides can be moisture-sensitive.
-
Solutions:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Low Temperature: Add the acylating agent at a low temperature (e.g., 0 °C) to control the reaction exotherm and minimize decomposition.
-
-
Dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of the acid chloride (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General pathway for N-acylation.
Suzuki-Miyaura Coupling
For derivatives of this compound that have been functionalized with a halide (e.g., a bromo group), the Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation.
Problem 1: Low yield of the coupled product.
-
Possible Cause: Inefficient catalyst system, incorrect base or solvent, or deboronation of the boronic acid/ester.
-
Solutions:
-
Catalyst and Ligand: Screen different palladium catalysts and phosphine ligands. Pd(PPh₃)₄ is a common starting point, but other catalysts may be more effective.[1]
-
Base: The choice of base is crucial. Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄.[5]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and an aqueous base solution is typically used.[1][5]
-
Temperature: The reaction often requires heating to 80-100 °C.
-
Problem 2: Formation of homocoupled byproducts.
-
Possible Cause: The presence of oxygen in the reaction mixture can lead to homocoupling of the boronic acid.
-
Solutions:
-
Degassing: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.
-
| Parameter | Common Conditions | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst loading is typically 1-5 mol%. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | The strength and solubility of the base can significantly impact the reaction.[5] |
| Solvent | Dioxane/Water, DME/Water, Toluene/Water | The solvent mixture affects the solubility of the reactants and the efficiency of the catalytic cycle.[1][5] |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | Using a slight excess can help drive the reaction to completion. |
-
To a reaction vessel, add the bromo-tetrahydropyridazine derivative (1.0 equivalent), the boronic acid or ester (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Decision tree for optimizing Suzuki-Miyaura coupling reactions.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies | MDPI [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
"tert-Butyl tetrahydropyridazine-1(2H)-carboxylate" stability issues in acidic media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, particularly its sensitivity to acidic conditions. The information is targeted towards researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and reaction of this compound in acidic environments.
Q1: I am observing incomplete conversion or the formation of unexpected byproducts in my reaction involving this compound. Could acidic conditions be the cause?
A1: Yes, the tert-butoxycarbonyl (Boc) protecting group on the tetrahydropyridazine ring is highly susceptible to cleavage under acidic conditions.[1][2] If your reaction medium is acidic, or if acidic impurities are present, you may experience premature deprotection of the Boc group. This leads to the formation of the free amine, tetrahydropyridazine, which can then react further to generate byproducts, resulting in lower yields of your desired product.
Q2: What are the typical acidic reagents that can cause the cleavage of the Boc group in my compound?
A2: A variety of acidic reagents can facilitate the removal of the Boc group. These include strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and hydrobromic acid (HBr).[1][2] Lewis acids like zinc bromide (ZnBr₂) and boron trifluoride etherate (BF₃·Et₂O) can also promote cleavage.[2][3] Even milder acidic conditions, such as silica gel or montmorillonite K10 clay under certain conditions, have been reported to cause deprotection.[2]
Q3: At what pH range should I be concerned about the stability of this compound?
Q4: I need to perform a reaction under acidic conditions. How can I minimize the degradation of my this compound?
A4: To minimize degradation, consider the following strategies:
-
Use the mildest possible acidic conditions: Opt for weaker acids or buffered systems if your reaction chemistry allows.
-
Control the temperature: Perform the reaction at the lowest possible temperature to slow down the rate of deprotection.
-
Limit the reaction time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.
-
Use a scavenger: The cleavage of the Boc group generates a tert-butyl cation, which can lead to side reactions. Adding a scavenger, such as triethylsilane or anisole, can trap this cation and prevent byproduct formation.[1]
Q5: How can I confirm if the Boc group has been cleaved during my experiment?
A5: You can use standard analytical techniques to monitor the integrity of your compound:
-
Thin Layer Chromatography (TLC): The deprotected compound will have a different polarity and thus a different Rf value compared to the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will allow you to detect the mass of the deprotected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic singlet of the nine protons of the tert-butyl group (around 1.30-1.50 ppm) will disappear upon cleavage.[5]
Quantitative Data Summary
The following table summarizes the general stability of the Boc protecting group, which is the reactive moiety in this compound, under various acidic conditions. Please note that these are general guidelines, and the actual stability may vary depending on the specific reaction conditions and the substrate.
| Acidic Condition | Reagent Example | Temperature | Stability/Outcome |
| Strongly Acidic | Trifluoroacetic Acid (TFA) | Room Temperature | Rapid cleavage |
| Hydrochloric Acid (HCl) in Dioxane | Room Temperature | Efficient cleavage | |
| Sulfuric Acid (H₂SO₄) | Varies | Effective cleavage | |
| Moderately Acidic | Aqueous Phosphoric Acid | Room Temperature | Mild and selective cleavage |
| Lewis Acidic | Zinc Bromide (ZnBr₂) in DCM | Room Temperature | Can induce cleavage |
| Boron Trifluoride Etherate (BF₃·Et₂O) | Varies | Effective cleavage | |
| Solid Acid Catalysts | Montmorillonite K10 | Varies | Can induce cleavage |
Key Experimental Protocol
Protocol: Assessing the Acidic Stability of this compound
This protocol provides a general method to evaluate the stability of the target compound under specific acidic conditions.
1. Materials:
- This compound
- Desired acidic solution (e.g., 1M HCl in dioxane, 50% TFA in dichloromethane)
- An appropriate organic solvent (e.g., dichloromethane, dioxane)
- Quenching solution (e.g., saturated sodium bicarbonate solution)
- Internal standard (e.g., undecane, dodecane)
- Analytical instruments: HPLC or GC, LC-MS, NMR
2. Procedure:
- Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.
- Add a known amount of the internal standard to the stock solution.
- In a reaction vial, add a measured volume of the stock solution.
- Initiate the experiment by adding the desired acidic solution at a specific temperature (e.g., 0 °C, room temperature).
- Take aliquots from the reaction mixture at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h).
- Immediately quench each aliquot by adding it to a vial containing an excess of the quenching solution.
- Extract the organic components from the quenched aliquot with a suitable solvent (e.g., ethyl acetate).
- Dry the organic extract over anhydrous sodium sulfate and prepare it for analysis.
3. Analysis:
- Analyze the samples by HPLC or GC to determine the percentage of the remaining starting material relative to the internal standard at each time point.
- Use LC-MS to identify the parent compound and any degradation products.
- NMR analysis of a worked-up sample can confirm the loss of the Boc group by observing the disappearance of the tert-butyl proton signal.
Visualizations
Below are diagrams illustrating key processes related to the stability of this compound.
Caption: Acid-catalyzed degradation pathway of this compound.
References
Preventing dimer formation in "tert-Butyl tetrahydropyridazine-1(2H)-carboxylate" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl tetrahydropyridazine-1(2H)-carboxylate. The focus is on preventing the common issue of dimer formation during its various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a high-molecular-weight byproduct in my reaction involving this compound. What is the likely identity of this byproduct?
A1: A common side reaction is the formation of a dimer. This can occur through various mechanisms, with a likely pathway being a self-Diels-Alder reaction where one molecule of the tetrahydropyridazine acts as a diene and another as a dienophile. The exact structure of the dimer can vary depending on the reaction conditions.
Q2: What are the typical reaction conditions that favor the formation of this dimer?
A2: Dimerization is often promoted by:
-
High concentrations of the starting material.
-
Elevated temperatures , which can provide the activation energy for the dimerization reaction.
-
Presence of certain catalysts or reagents that can activate the tetrahydropyridazine ring.
-
Prolonged reaction times , which allow for the gradual accumulation of the dimer byproduct.
Q3: Can the Boc protecting group contribute to side reactions?
A3: Yes, while the tert-butoxycarbonyl (Boc) group is generally stable, under certain conditions, particularly with strong bases or high temperatures, it can be involved in side reactions. For instance, the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst at low temperatures can sometimes lead to the formation of isocyanate-related byproducts[1].
Q4: How can I confirm that the byproduct is a dimer?
A4: You can characterize the byproduct using standard analytical techniques:
-
Mass Spectrometry (MS): The dimer will have a molecular weight that is double that of the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The NMR spectrum of the dimer will be more complex than that of the monomer and will show characteristic signals for the newly formed ring system.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to separate the dimer from the desired product and confirm its molecular weight.
Troubleshooting Guide: Preventing Dimer Formation
This guide provides systematic approaches to minimize or eliminate dimer formation in your reactions.
Understanding the Potential Dimerization Pathway
A plausible mechanism for dimerization is an intermolecular [4+2] cycloaddition, also known as a Diels-Alder reaction. In this scenario, the tetrahydropyridazine can act as both a diene and a dienophile.
Caption: Proposed aza-Diels-Alder dimerization pathway.
Strategies to Minimize Dimer Formation
The following table summarizes key experimental parameters that can be adjusted to suppress dimerization.
| Parameter | Recommended Action | Rationale |
| Concentration | Use a lower concentration of the starting material. | Reduces the probability of intermolecular collisions that lead to dimerization. |
| Temperature | Conduct the reaction at the lowest effective temperature. | Dimerization often has a higher activation energy than the desired reaction. |
| Rate of Addition | Add the starting material or a key reagent slowly over time (slow addition). | Maintains a low instantaneous concentration of the reactive species, disfavoring bimolecular side reactions[1]. |
| Order of Addition | Add the this compound to the other reactants. | This ensures it is consumed by the desired reaction as soon as it is introduced. |
| Solvent | Use a solvent that disfavors the transition state of the dimerization. | Non-polar solvents may be preferable in some cases. Solvent screening is recommended. |
| Catalyst/Reagent | Avoid catalysts known to promote side reactions (e.g., DMAP if isocyanate formation is observed)[1]. | The choice of catalyst can significantly influence the reaction pathway. |
Experimental Protocols for Minimizing Dimer Formation
Below are detailed protocols incorporating the strategies mentioned above.
Protocol 1: High Dilution and Low-Temperature Reaction
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the solvent and all other reagents except for this compound.
-
Cool the reaction mixture to the desired low temperature (e.g., 0 °C or -78 °C).
-
-
Slow Addition:
-
Dissolve the this compound in the reaction solvent in a separate flask to create a dilute solution.
-
Add this solution dropwise to the cooled reaction mixture over a prolonged period (e.g., 1-4 hours) using a syringe pump.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, proceed with the reaction workup.
-
Protocol 2: In Situ Generation and Trapping
If the tetrahydropyridazine is an intermediate in a multi-step synthesis, consider a one-pot procedure where it is generated in the presence of the species it is intended to react with.
-
Reaction Setup:
-
Combine the precursors for the synthesis of this compound and the trapping agent (the desired reactant) in the reaction vessel.
-
-
Initiation:
-
Add the reagent that initiates the formation of the tetrahydropyridazine.
-
-
Reaction Conditions:
-
Maintain conditions that favor the reaction with the trapping agent over dimerization (e.g., appropriate temperature and stoichiometry).
-
General Experimental Workflow for Troubleshooting
The following diagram illustrates a systematic approach to troubleshooting dimer formation.
Caption: A workflow for troubleshooting dimer formation.
Data Tracking and Optimization
Since the optimal conditions can be substrate-dependent, we recommend systematically tracking your experimental results. Use the following table to record your attempts to optimize the reaction and minimize dimer formation.
| Experiment ID | [Starting Material] (M) | Temperature (°C) | Addition Time (h) | Solvent | Other Changes | Yield of Desired Product (%) | Yield of Dimer (%) |
| Ex-01 | |||||||
| Ex-02 | |||||||
| Ex-03 | |||||||
| Ex-04 |
By systematically varying one parameter at a time and recording the outcomes, you can efficiently identify the optimal conditions for your specific reaction.
References
Troubleshooting incomplete Boc deprotection of "tert-Butyl tetrahydropyridazine-1(2H)-carboxylate"
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the Boc deprotection of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate.
Troubleshooting Incomplete Deprotection
Question: My Boc deprotection reaction is incomplete. What are the common causes and how can I fix it?
Answer: Incomplete deprotection is a frequent issue. The stability of the Boc group is sensitive to acid strength, reaction time, and temperature. Below are common causes and recommended solutions.
Possible Causes & Solutions for Incomplete Deprotection:
-
Insufficient Acid Strength/Concentration: The acidic conditions may be too weak to fully drive the reaction to completion.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Low Temperature: Standard deprotections are run at room temperature, but if the reaction is sluggish, gentle warming may be required.
-
Solution: Cautiously increase the reaction temperature, but be aware that this can also increase the rate of side reactions.
-
-
Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.[1]
-
Solution: Ensure your substrate is completely dissolved in the reaction solvent before proceeding. If solubility is an issue in DCM, consider alternative solvents, although this may require re-optimization of the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of acidic Boc deprotection? A1: The Boc group is removed under acidic conditions, typically with an acid like TFA.[2][5] The process begins with the protonation of the carbamate oxygen, which leads to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which then readily decomposes into the free amine (your desired product) and carbon dioxide gas.[2][5]
Q2: I am observing a side product with an additional mass of +56 Da. What is it and how can it be prevented? A2: A mass increase of 56 Da is a characteristic sign of tert-butylation.[1] This occurs when the highly reactive tert-butyl cation, generated during the deprotection, acts as an electrophile and alkylates a nucleophilic site on your deprotected product or starting material.[2][6]
-
Prevention: The most effective way to prevent this side reaction is to use "scavengers." These are reagents added to the reaction mixture to trap the tert-butyl cation before it can react with your compound.[2] Common scavengers include triisopropylsilane (TIS) or triethylsilane (TES).[1][2]
Q3: Are there milder, non-TFA alternatives for removing the Boc group? A3: Yes, for substrates that are sensitive to strong acids, several milder methods can be employed:
-
Aqueous Phosphoric Acid: This can be an effective and selective reagent for deprotecting tert-butyl carbamates.[7][8]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can facilitate Boc removal under non-protonating conditions, which can be advantageous for molecules with other acid-labile groups.[7][9][10]
-
Thermal Deprotection: Heating the Boc-protected compound, sometimes in a high-boiling solvent, can cause the Boc group to be removed thermally.[7][11]
Q4: Can I perform the Boc deprotection under basic conditions? A4: While acidic cleavage is standard, some methods for base-mediated deprotection have been reported for specific substrates, but they are not generally applicable and can be challenging.[7][12] If your molecule is highly acid-sensitive, it may be worth exploring specialized literature or considering an alternative protecting group strategy (like Fmoc) for future syntheses.[12]
Data Presentation
Table 1: Comparison of Acidic Deprotection Conditions
| Condition ID | Reagent System | Concentration | Typical Time | Notes |
| STD-01 | TFA in DCM | 25-50% (v/v)[1][13] | 30 min - 2 hr[1] | Standard, effective for most substrates. Monitor for completeness. |
| STR-01 | HCl in Dioxane | 4 M[3] | 30 min - 2 hr | Stronger conditions, useful for sterically hindered or resistant substrates.[2] |
| MILD-01 | Aqueous H₃PO₄ | Varies | Varies | Milder alternative, useful for acid-sensitive molecules.[8] |
| LEWIS-01 | ZnBr₂ in DCM | ~5 equivalents[10] | >12 hr | Lewis acid condition, avoids strong protic acids.[9] |
Mandatory Visualization
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
Caption: Mechanism of Boc deprotection and the role of scavengers.
Experimental Protocols
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the this compound in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: To the stirring solution at room temperature, add an equal volume of TFA (creating a 1:1 v/v mixture of DCM:TFA).[10]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC or LC-MS to confirm the disappearance of the starting material.[1]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (in a fume hood). Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Isolation: The resulting amine TFA salt can often be used directly in the next step. Alternatively, it can be neutralized by dissolving the residue in DCM and washing with a mild base (e.g., saturated aqueous sodium bicarbonate), followed by drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating to yield the free amine.[1]
Protocol 2: Deprotection using HCl in Dioxane for Resistant Substrates
-
Preparation: In a suitable reaction vessel, dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The deprotected amine hydrochloride salt may precipitate out of the solution. Monitor for completion by LC-MS (a small aliquot can be quenched, neutralized, and analyzed).
-
Isolation: If a precipitate has formed, it can be collected by filtration and washed with cold diethyl ether or pentane. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Protocol 3: Lewis Acid-Mediated Deprotection with Zinc Bromide (ZnBr₂)
-
Dissolution: Dissolve the this compound in DCM (approx. 0.2 M).[10]
-
Reagent Addition: Add solid zinc bromide (ZnBr₂) (approximately 5 equivalents) to the solution.[10]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Note that this reaction is often slower than strong acid methods and may require overnight stirring.[13] Monitor for completion.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with additional DCM.[10]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified as necessary.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Synthesis of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | Boc Protection Step: Insufficient Boc-anhydride, inactive catalyst (if used), or short reaction time. | - Increase the equivalents of Di-tert-butyl dicarbonate (Boc₂O). - Ensure the base used (e.g., triethylamine) is fresh and dry. - Extend the reaction time and monitor by TLC or LC-MS. |
| Hydrogenation Step: Inactive catalyst (e.g., Pd/C), insufficient hydrogen pressure, or catalyst poisoning. | - Use fresh, high-quality palladium on carbon. - Ensure the reaction is performed under an inert atmosphere before introducing hydrogen. - Increase hydrogen pressure and/or reaction time. - Check starting material for impurities that could poison the catalyst, such as sulfur-containing compounds.[1] | |
| Presence of Low Rf Impurity (polar) | This is often unreacted tetrahydropyridazine starting material or its salt. | - Improve the efficiency of the Boc protection step. - During workup, wash the organic layer with a mild aqueous acid (e.g., dilute citric acid) to remove the basic starting material. |
| Presence of High Rf Impurity (non-polar) | This could be excess Boc-anhydride or byproducts from its decomposition. | - After the reaction is complete, quench with a primary or secondary amine (e.g., a few drops of N,N-dimethylethylenediamine) to consume excess Boc₂O. - Purify the crude product using flash column chromatography. |
| Product is an oil instead of a solid | The presence of residual solvent or minor impurities can prevent crystallization. | - Ensure all solvent is removed under high vacuum. - Attempt to crystallize the product from a suitable solvent system (e.g., hexanes/ethyl acetate). - If crystallization fails, purification by column chromatography may be necessary. |
| Low Yield | Can be due to incomplete reaction, product loss during workup, or side reactions. | - Optimize reaction conditions for each step (concentration, temperature, time). - Minimize transfers and extractions during workup. - Ensure the pH is controlled during aqueous washes to prevent Boc group cleavage (acidic conditions) or product loss. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities depend on the synthetic route.
-
From Boc protection of tetrahydropyridazine: Unreacted tetrahydropyridazine, excess di-tert-butyl dicarbonate (Boc₂O), and tert-butanol are common. Di-Boc protected product is also a possibility, though less common with cyclic amines.
-
From catalytic hydrogenation of a dihydropyridazine precursor: Unreacted dihydropyridazine, over-reduced byproducts, and residual palladium catalyst may be present.
Q2: How can I best monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method. Use a solvent system like ethyl acetate/hexanes. The product is more non-polar than the starting amine and will have a higher Rf value. For more accurate monitoring, especially for subtle impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q3: What is the best method for purifying the final product?
A3: Flash column chromatography on silica gel is a highly effective method for removing both polar and non-polar impurities.[2] A gradient of ethyl acetate in hexanes is typically a good starting point for the mobile phase.
Q4: My Boc deprotection is not working. What could be the issue?
A4: The Boc group is acid-labile.[3] If you are attempting to deprotect, ensure you are using a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[3] Incomplete deprotection can occur if the acid is not strong enough or if the reaction time is too short.
Q5: I see an unexpected peak in my NMR that I suspect is an impurity. What could it be?
A5: Besides the common impurities listed in Q1, consider the possibility of solvent residue from your purification. If you used an acidic workup, you might have partially cleaved the Boc group, resulting in a small amount of the deprotected compound.
Experimental Protocols
Protocol 1: Boc Protection of 1,2,3,6-Tetrahydropyridazine
-
Dissolve 1,2,3,6-tetrahydropyridazine (1.0 eq) in dichloromethane (DCM) at room temperature.
-
Add triethylamine (1.2 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalytic Hydrogenation of tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate
-
Dissolve tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker).
-
Stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify further by column chromatography or crystallization.
Visualizations
Synthesis and Purification Workflow
References
"tert-Butyl tetrahydropyridazine-1(2H)-carboxylate" reaction scale-up challenges
Technical Support Center: tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during laboratory and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the tetrahydropyridazine core, and what are the initial scale-up considerations?
A1: The synthesis of the tetrahydropyridazine core, a saturated N-heterocycle, can be approached through several methods. On a large scale, factors like reagent availability, cost, reaction conditions, and atom economy are critical. Two common strategies are:
-
Cyclization of a Dicarbonyl with Hydrazine: This involves reacting a 1,4-dicarbonyl compound (or a precursor) with hydrazine, followed by reduction of the resulting dihydropyridazine. This method is often straightforward but may require specific reduction conditions.
-
Catalytic Hydrogenation of Pyridazines: If a suitable pyridazine precursor is available, asymmetric hydrogenation can be an efficient method to produce chiral cyclic hydrazines with high enantioselectivity.[1] Nickel-catalyzed hydrogenations, for example, have been shown to be effective on a gram scale.[1]
-
Enzymatic Reductive Hydrazination: A greener approach involves the use of imine reductases (IREDs) for the reductive hydrazination of dicarbonyls.[2] This biocatalytic method can be highly selective and operates under mild conditions, with H₂-driven systems offering excellent atom efficiency for larger-scale applications.[2]
When scaling up, it is crucial to consider the thermal safety of the reactions, potential for side-product formation, and the ease of purification.
Q2: I am observing low yields during the formation of the tetrahydropyridazine ring. What are the potential causes and troubleshooting steps?
A2: Low yields in the ring-forming step can be attributed to several factors, including incomplete reaction, side reactions, or degradation of the product. Below is a troubleshooting guide to help identify and resolve these issues.
start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause1 [label="Incomplete Conversion?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Side Product Formation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Product Degradation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
solution1a [label="Increase Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Increase Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1c [label="Check Reagent Purity/\nActivity", fillcolor="#34A853", fontcolor="#FFFFFF"];
solution2a [label="Lower Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2b [label="Change Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2c [label="Use a More Selective\nReagent/Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"];
solution3a [label="Modify Work-up\nProcedure (e.g., pH, temp)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; solution3b [label="Ensure Inert Atmosphere", fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> cause1; start -> cause2; start -> cause3;
cause1 -> solution1a [label="Yes"]; cause1 -> solution1b [label="Yes"]; cause1 -> solution1c [label="Yes"];
cause2 -> solution2a [label="Yes"]; cause2 -> solution2b [label="Yes"]; cause2 -> solution2c [label="Yes"];
cause3 -> solution3a [label="Yes"]; cause3 -> solution3b [label="Yes"]; }
Caption: Troubleshooting workflow for low reaction yield.
Table 1: Comparison of Reaction Conditions for Cyclic Hydrazine Synthesis
| Parameter | Condition A (Conventional) | Condition B (Catalytic)[1] | Condition C (Enzymatic)[2] |
| Catalyst | None / Acid or Base | Ni-(S,S)-Ph-BPE complex | Imine Reductase (IRED) |
| Temperature | Often elevated (50-100 °C) | Room Temperature - 50 °C | 25 °C |
| Pressure | Atmospheric | 1-50 atm H₂ | Atmospheric (with H₂ source) |
| Solvent | Toluene, Ethanol | Methanol, THF | Aqueous Buffer (pH 7.0) |
| Typical Yield | 60-80% | >90% | ~92% |
| Key Challenge | Side products, harsh conditions | Catalyst cost, air sensitivity | Enzyme stability, substrate scope |
Q3: I am struggling with the Boc-protection step due to poor solubility of my hydrazine intermediate. How can I improve this?
A3: Hydrazine derivatives, especially salts, can exhibit poor solubility in common aprotic solvents used for Boc-protection (like THF or DCM), leading to incomplete or sluggish reactions.[3] Here are several strategies to overcome this:
-
Solvent-Free Conditions: One highly effective method is to perform the reaction in molten di-tert-butyl dicarbonate (Boc₂O) without any solvent.[4] This technique can proceed smoothly without a catalyst and simplifies work-up.[4][5]
-
Aqueous Biphasic System: Using a base like NaOH or K₂CO₃ in an aqueous solution can deprotonate the hydrazine salt, increasing its solubility and reactivity towards Boc₂O in an organic layer.[3]
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can be used, but be aware that they can complicate purification.
-
Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst can help shuttle the reactants between the aqueous and organic phases.
Experimental Protocol: Solvent-Free Boc-Protection of a Hydrazine Derivative [4]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, add the hydrazine intermediate (1.0 equiv).
-
Reagent Addition: Add solid di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equiv).
-
Reaction: Gently heat the flask in an oil bath to just above the melting point of Boc₂O (~23 °C). The mixture should become a stirrable slurry or solution.
-
Monitoring: Stir the reaction at this temperature and monitor by TLC or LC-MS until the starting material is consumed. The reaction is often accompanied by the evolution of CO₂ gas.
-
Work-up: Once the reaction is complete, allow the mixture to cool. The excess Boc₂O and t-butanol byproduct can be removed under high vacuum. The crude product can then be purified by crystallization or chromatography.
Q4: What is the best strategy for purifying this compound on a multi-gram scale?
A4: Large-scale purification requires methods that are both efficient and economical. While chromatography is a powerful tool, it is often not ideal for large quantities. Crystallization is generally preferred. The choice of method depends on the purity of the crude material and the nature of the impurities.
start [label="Assess Crude Product\n(Purity by LCMS/NMR)", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse];
purity_check [label="Purity > 95%?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; impurity_type [label="Are impurities\nstructurally similar?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
direct_crystallization [label="Direct Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; recrystallization [label="Recrystallization from\nsuitable solvent system", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; column_chroma [label="Silica Gel Column\nChromatography", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; alternative_purification [label="Consider alternative methods:\n- Distillation (if liquid)\n- Salt formation/break", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
start -> purity_check; purity_check -> direct_crystallization [label="Yes"]; purity_check -> impurity_type [label="No"]; impurity_type -> recrystallization [label="No"]; impurity_type -> column_chroma [label="Yes"]; column_chroma -> alternative_purification [label="If still impure"]; }
Caption: Decision tree for selecting a purification strategy.
Table 2: Comparison of Large-Scale Purification Methods
| Method | Pros | Cons | Best For |
| Crystallization | Highly scalable, cost-effective, high purity achievable. | Requires finding a suitable solvent system, potential for yield loss. | Crystalline solids with purity >85%. |
| Silica Gel Chromatography | Excellent separation of closely related impurities. | Expensive, solvent-intensive, difficult to scale.[6] | Complex mixtures or removal of trace impurities. |
| Distillation | Effective for volatile compounds, scalable. | Not suitable for non-volatile solids, thermal degradation risk. | Low-boiling point liquids or oils. |
| Salt Formation | Can selectively precipitate the product, aids in handling. | Adds extra steps (formation and breaking), may introduce ions. | Basic or acidic compounds that form stable, crystalline salts. |
Q5: What are the primary safety concerns when scaling up the synthesis of this compound?
A5: Scaling up any chemical synthesis introduces new safety challenges. For the synthesis of this compound, key considerations include:
-
Hydrazine Handling: Hydrazine and its simple derivatives are often toxic and potentially explosive. Use in a well-ventilated fume hood or enclosure is mandatory. Ensure proper personal protective equipment (PPE) is worn.
-
Exothermic Reactions: Both the ring formation and Boc-protection steps can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Monitor the internal reaction temperature and implement controlled reagent addition and adequate cooling. A reaction calorimetry study is recommended before scaling up significantly.
-
Gas Evolution: The Boc-protection reaction with Boc₂O releases carbon dioxide and isobutylene gas.[5][7] The deprotection of a Boc group also releases CO₂.[8] Ensure the reaction vessel is not a closed system and is adequately vented to prevent pressure buildup.
-
Hydrogenation Safety: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas. Use appropriate high-pressure equipment and ensure the system is purged of air to prevent the formation of explosive mixtures with the catalyst.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local regulations. Aqueous waste containing hydrazine should be treated before disposal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Diastereoselectivity in Reactions of tert-Butyl Tetrahydropyridazine-1(2H)-carboxylate
Welcome to the technical support center for managing diastereoselectivity in reactions involving tert-butyl tetrahydropyridazine-1(2H)-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on controlling stereochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in reactions of this compound?
A1: Several factors can significantly impact the diastereoselectivity of reactions with this substrate. These include the choice of reagents (e.g., reducing agents, catalysts), reaction conditions (temperature, solvent), and the steric and electronic properties of substituents on the tetrahydropyridazine ring. The bulky tert-butyl carbamate (Boc) protecting group itself plays a crucial role in directing the stereochemical outcome by influencing the conformational preferences of the molecule.[1][2]
Q2: How can I improve a low diastereomeric ratio (dr) in my reaction?
A2: To improve a low diastereomeric ratio, consider the following troubleshooting steps:
-
Reagent Screening: The choice of reagent is critical. For instance, in reductions, different borohydride reagents can give vastly different results.[3] Systematic screening of catalysts, ligands, or other additives is recommended.
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome.
-
Substituent Modification: If possible, modifying existing substituents on the ring can alter the steric environment and lead to improved diastereoselectivity.
Q3: Are there any specific reaction types where controlling diastereoselectivity is particularly challenging with this substrate?
A3: Reactions that generate a new stereocenter adjacent to an existing one on the tetrahydropyridazine ring can be challenging. For example, alkylations, additions to exocyclic double bonds, and some cycloaddition reactions require careful optimization to achieve high diastereoselectivity. The conformational flexibility of the six-membered ring can sometimes lead to the formation of multiple diastereomers.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Reduction of a Substituted Dihydropyridazine Precursor
Potential Causes:
-
The reducing agent is not selective enough.
-
The reaction temperature is too high.
-
The solvent is not optimal for achieving high diastereoselectivity.
-
Protic acids used in the reduction are influencing the iminium intermediate in an unfavorable way.[3]
Suggested Solutions:
-
Screen Reducing Agents: Test a variety of reducing agents with different steric bulk and reactivity.
-
Optimize Acid Co-reagent: When using agents like NaBH(OAc)₃, the choice of acid is crucial. Weaker acids may lead to better results.[3]
-
Lower the Reaction Temperature: Perform the reaction at 0 °C, -20 °C, or even -78 °C to enhance selectivity.
-
Vary the Solvent: Evaluate a range of solvents with different polarities (e.g., THF, CH₂Cl₂, Toluene).
Issue 2: Inconsistent Diastereomeric Ratios Between Batches
Potential Causes:
-
Variability in reagent quality or concentration.
-
Slight differences in reaction setup and conditions (e.g., moisture content, rate of addition).
-
Inaccurate measurement of reaction temperature.
Suggested Solutions:
-
Standardize Reagent Handling: Use freshly purified reagents and anhydrous solvents. Ensure accurate concentration determination.
-
Develop a Strict Protocol: Document and precisely follow all reaction parameters, including addition rates, stirring speed, and reaction times.
-
Calibrate Equipment: Ensure temperature probes and other measuring devices are accurately calibrated.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a Dihydropyridine Intermediate
This protocol is based on a general procedure for the diastereoselective reduction of a 1,2-dihydropyridine to a 1,2,3,6-tetrahydropyridine.[3]
Materials:
-
tert-Butyl protected dihydropyridine substrate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (AcOH)
-
Anhydrous solvent (e.g., PhMe-EtOH)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the dihydropyridine substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
In a separate flask, prepare a solution of the reducing agent and acetic acid in the same solvent.
-
Slowly add the reducing agent solution to the substrate solution via a syringe or dropping funnel over a period of 30 minutes.
-
Stir the reaction mixture at the same temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
Data Presentation
Table 1: Influence of Reduction Conditions on Diastereomeric Ratio (dr)
| Entry | Reducing Agent | Solvent/Acid | Yield (%) | d.r. | Reference |
| 1 | NaBH₄ | PhMe–EtOH/ – | 77 | 54:46 | [3] |
| 2 | NaBH(OAc)₃ | PhMe–EtOH/AcOH | - | >95:5 | [3] |
| 3 | (AcO)₃BH⁻/AcOH | - | high | high | [3] |
Data presented is illustrative and based on a representative reaction. Actual results may vary depending on the specific substrate.
Visualizations
Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: A logical workflow for troubleshooting and optimizing diastereoselectivity.
Factors Influencing Diastereoselectivity
Caption: Factors impacting the diastereoselective outcome of a reaction.
References
"tert-Butyl tetrahydropyridazine-1(2H)-carboxylate" storage and handling best practices
This guide provides best practices for the storage and handling of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For long-term stability, it is recommended to store the compound at -20°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] For short-term storage, room temperature in a cool, dry place is acceptable.[2]
Q2: The Safety Data Sheet (SDS) says to store at room temperature, but other sources recommend freezer storage. Which is correct?
The appropriate storage temperature depends on the intended duration of storage. For daily or weekly use, storing in a cool, dry, and dark place at room temperature is sufficient.[2] However, for periods longer than a few weeks, storage at -20°C is advisable to minimize potential degradation, a common practice for many N-Boc protected compounds.[1][3]
Q3: What are the signs that my this compound may have degraded?
Visual signs of degradation can include a change in color from its typical white or off-white appearance, clumping of the solid, or a noticeable change in its melting point (literature value is 71-72°C).[4] If you observe any of these, it is recommended to verify the purity of the compound analytically before use.
Q4: Is this compound sensitive to air or moisture?
Yes, some safety data sheets for similar compounds indicate air sensitivity.[5] The tert-butoxycarbonyl (Boc) protecting group can be sensitive to acidic conditions, which can be exacerbated by the presence of moisture. Therefore, it is crucial to store the compound in a tightly sealed container and minimize its exposure to the atmosphere.[6]
Q5: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, you should always wear standard personal protective equipment, including:
-
Safety glasses or goggles.[6]
-
Chemical-resistant gloves (e.g., nitrile).[6]
-
A lab coat.[6]
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid powder to avoid inhalation.[1][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent reaction yields or unexpected byproducts. | Degradation of the starting material due to improper storage. | Verify the purity of the this compound using a suitable analytical method (e.g., NMR, LC-MS). If degraded, use a fresh batch. Ensure the compound is stored at -20°C for long-term storage and handled under an inert atmosphere when possible.[1] |
| The compound appears discolored or clumped. | Exposure to moisture and/or air, leading to hydrolysis or other forms of degradation. | While the compound may still be usable for some applications, it is best to confirm its purity. For future prevention, store in a desiccator or under an inert atmosphere. |
| Difficulty in dissolving the compound. | The compound may have absorbed moisture, or the solvent purity may be an issue. | Dry the compound under vacuum if moisture absorption is suspected. Ensure you are using a dry, appropriate solvent for your reaction. |
| Observed skin or respiratory irritation. | Improper handling, leading to direct contact or inhalation.[4] | Always handle the compound in a well-ventilated area or fume hood.[6] Ensure appropriate PPE is worn at all times.[6] In case of contact, flush the affected area with plenty of water.[6] If irritation persists, seek medical attention. |
Storage and Stability Data
| Parameter | Recommended Condition | Rationale & Reference |
| Long-Term Storage Temperature | -20°C | To ensure maximum stability and prevent gradual decomposition, which can occur with some Boc-protected compounds over extended periods at room temperature.[1][3] |
| Short-Term Storage Temperature | Room Temperature (cool, dry place) | Adequate for routine use over shorter periods.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To minimize exposure to air and moisture, which can potentially lead to degradation.[5] |
| Container | Tightly sealed, opaque container | Prevents exposure to light, air, and moisture.[6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[4][5][7][8] | Contact with these materials can lead to vigorous reactions or decomposition of the compound. |
Experimental Protocols
Protocol: Assessing the Stability of this compound under Different Storage Conditions
Objective: To determine the effect of temperature and atmospheric conditions on the purity of this compound over time.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Vials with septa
-
Nitrogen or Argon gas source
-
Refrigerator (4°C), Freezer (-20°C), and a dark cabinet at room temperature (20-25°C)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Aliquot 10 mg of this compound into nine separate vials.
-
Purge three vials with nitrogen or argon, seal tightly, and place one in each of the three temperature conditions (-20°C, 4°C, and room temperature).
-
Seal the remaining six vials under normal atmosphere. Place three in the -20°C and 4°C conditions, and three at room temperature.
-
At time zero, prepare a standard solution of the compound and analyze its purity by HPLC to establish a baseline.
-
At specified time points (e.g., 1 week, 1 month, 3 months), take one vial from each storage condition.
-
Prepare a solution of the stored sample at a known concentration.
-
Analyze the sample by HPLC and compare the purity to the baseline measurement.
-
Record any changes in physical appearance (color, texture).
Visualizations
Caption: Troubleshooting workflow for experimental issues.
Caption: Best practices for storage and handling.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosynce.com [biosynce.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 8. fishersci.com [fishersci.com]
Impact of solvent choice on "tert-Butyl tetrahydropyridazine-1(2H)-carboxylate" reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the reactivity of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on solvent-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inappropriate Solvent Polarity: The chosen solvent may not adequately solvate the reactants or transition state of the reaction. For instance, a non-polar solvent might hinder a reaction that proceeds through a polar intermediate. | Solvent Screening: Test a range of solvents with varying polarities. For reactions involving polar reagents or intermediates, consider polar aprotic solvents such as DMF, DMSO, or acetonitrile. For less polar systems, ethereal solvents like THF or dioxane, or hydrocarbon solvents like toluene, may be more suitable. |
| Poor Solubility of Reactants: One or more reactants, including the tetrahydropyridazine, may have limited solubility in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates. | Solvent Selection for Solubility: Choose a solvent in which all reactants are fully soluble. Gentle heating may improve solubility, but ensure the temperature is compatible with the stability of the reactants and products. If a single solvent is not effective, a co-solvent system might be necessary. | |
| Solvent-Induced Decomposition: The solvent may be reacting with the starting material or intermediates. Protic solvents, for example, can potentially interfere with reactions involving strong bases or highly electrophilic species. | Use of Inert Solvents: Employ dry, aprotic solvents, especially when using moisture-sensitive reagents like strong bases or organometallics. Ensure solvents are freshly distilled or obtained from a reliable commercial source with low water content. | |
| Formation of Multiple Byproducts | Side Reactions Promoted by Solvent: The solvent may be facilitating undesired reaction pathways. For example, highly polar solvents can sometimes promote elimination reactions over substitution reactions. | Solvent Tuning for Selectivity: Experiment with less polar solvents to disfavor the formation of polar, charged intermediates that may lead to byproducts. Conversely, if the desired reaction is sluggish, a more polar solvent might increase its rate relative to side reactions. |
| Reaction with Solvent Impurities: Impurities in the solvent, such as water or peroxides (in the case of aged ethers like THF), can lead to the formation of byproducts. | Use of High-Purity Solvents: Always use high-purity, dry solvents. Test for and remove peroxides from ethereal solvents before use. | |
| Inconsistent Reaction Times | Variable Solvent Quality: The presence of varying amounts of water or other impurities in the solvent from batch to batch can lead to inconsistent reaction rates. | Standardize Solvent Quality: Implement a standard procedure for solvent purification and drying. Use solvents from a freshly opened bottle or from a solvent purification system. |
| Influence of Solvent on Catalyst Activity: If the reaction is catalyzed, the solvent can significantly impact the catalyst's activity and turnover. | Catalyst-Solvent Compatibility Check: Consult the literature for optimal solvent choices for the specific catalyst system being used. Some catalysts have well-documented solvent preferences. |
Frequently Asked Questions (FAQs)
Q1: Which class of solvents is generally recommended for reactions involving the N-H functionalization of this compound?
A1: For N-H functionalization reactions, such as alkylation or acylation, polar aprotic solvents are generally preferred. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are common choices. These solvents are typically effective at solvating both the anionic intermediate formed upon deprotonation of the N-H group and the electrophile, facilitating the reaction.
Q2: Can protic solvents be used for reactions with this compound?
A2: The use of protic solvents (e.g., alcohols, water) is generally discouraged in reactions that involve strong bases for the deprotonation of the N-H group, as the solvent itself can react with the base. However, for certain reactions that do not require strongly basic conditions, or for the work-up procedure, protic solvents may be acceptable.
Q3: How does solvent polarity affect the rate of reactions with this compound?
A3: The effect of solvent polarity on reaction rate is highly dependent on the reaction mechanism. For reactions that proceed through a polar or charged transition state, increasing the solvent polarity will generally increase the reaction rate. Conversely, for reactions where the reactants are more polar than the transition state, a less polar solvent may be more effective.
Q4: I am observing decomposition of my starting material. Could the solvent be the cause?
A4: Yes, the solvent can contribute to the decomposition of the starting material. For instance, acidic impurities in the solvent could lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group. Additionally, aged ethereal solvents like THF can contain peroxides, which are reactive and can lead to decomposition. It is crucial to use pure, dry, and, in the case of ethers, peroxide-free solvents.
Q5: Are there any specific safety concerns related to solvent choice when working with this compound?
A5: Standard laboratory safety precautions for handling organic solvents should always be followed. Some polar aprotic solvents like DMF and DMSO have specific health risks and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for each solvent before use.
Data Presentation
The following table summarizes hypothetical yield data for a representative N-alkylation reaction of this compound with benzyl bromide, illustrating the potential impact of solvent choice.
| Solvent | Dielectric Constant (approx.) | Reaction Time (h) | Product Yield (%) | Notes |
| N,N-Dimethylformamide (DMF) | 37 | 4 | 92 | Homogeneous reaction, good yield. |
| Tetrahydrofuran (THF) | 7.6 | 8 | 75 | Slower reaction rate compared to DMF. |
| Acetonitrile (MeCN) | 36 | 6 | 85 | Good alternative to DMF. |
| Dichloromethane (DCM) | 9.1 | 12 | 60 | Lower yield, longer reaction time. |
| Toluene | 2.4 | 24 | < 20 | Very slow reaction, poor solubility. |
| Ethanol (EtOH) | 24.5 | 12 | 45 | Side products observed due to reaction with the base. |
Note: The data presented in this table is illustrative and intended to demonstrate the potential effects of solvent choice. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Representative Protocol for N-Alkylation in DMF
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base, such as sodium hydride (1.1 eq), portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Validation & Comparative
A Comparative Guide to Hydrazine Protecting Groups: "tert-Butyl tetrahydropyridazine-1(2H)-carboxylate" vs. Acyclic Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the development of nitrogen-containing pharmaceuticals, the judicious selection of protecting groups is a critical determinant of success. Hydrazine moieties, with their unique reactivity and presence in numerous bioactive molecules, necessitate robust and reliable protection strategies. This guide provides an objective comparison of "tert-Butyl tetrahydropyridazine-1(2H)-carboxylate," a cyclic carbazate, with commonly employed acyclic hydrazine protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Allyloxycarbonyl (Alloc). This comparison is supported by available experimental data and detailed methodologies to inform the strategic selection of the optimal protecting group for specific synthetic challenges.
Introduction to Hydrazine Protecting Groups
The primary function of a hydrazine protecting group is to mask one or both nitrogen atoms of the hydrazine functional group, preventing undesired side reactions during subsequent synthetic transformations. An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily cleavable under mild and specific conditions that do not affect other functional groups within the molecule. The choice of a protecting group is dictated by the overall synthetic strategy, including the stability of the substrate and other protecting groups present.
Performance Comparison: Cyclic vs. Acyclic Protecting Groups
While direct quantitative comparisons of "this compound" with acyclic counterparts are not extensively documented in the literature, its performance can be logically inferred from its structural characteristics as a cyclic analog of the well-studied Boc group. The cyclic nature of the tetrahydropyridazine ring is expected to influence its stability and reactivity.
Table 1: Quantitative Comparison of Hydrazine Protecting Groups
| Protecting Group | Structure | Typical Protection Yield (%) | Typical Deprotection Yield (%) | Stability | Key Advantages | Potential Limitations |
| This compound | N-Boc-1,2,3,6-tetrahydropyridazine | High (inferred) | High (inferred) | Stable to base, nucleophiles, and catalytic hydrogenolysis. | Orthogonal to Cbz and Alloc. Potentially increased stability due to cyclic nature. | Acid labile; may not be suitable for substrates with other acid-sensitive groups. Limited direct experimental data. |
| tert-Butoxycarbonyl (Boc) | tert-Butyl carbazate | 90-99%[1] | 95-99%[2] | Stable to base, nucleophiles, and catalytic hydrogenolysis.[1] | Well-documented, high yielding, orthogonal to Cbz and Alloc. | Acid labile; potential for tert-butylation of sensitive substrates.[3] |
| Benzyloxycarbonyl (Cbz) | Benzyl carbazate | 88-90%[4][5] | 93-98%[6] | Stable to acidic and basic conditions.[7][8] | Orthogonal to Boc and Alloc, imparts crystallinity. | Not stable to catalytic hydrogenolysis, which can affect other functional groups.[9] |
| Allyloxycarbonyl (Alloc) | Allyl carbazate | High | High | Stable to acidic and basic conditions.[10] | Orthogonal to Boc and Cbz, cleaved under mild, specific conditions. | Requires a palladium catalyst for deprotection, which can be sensitive to air and other functional groups.[11] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of hydrazines using Boc, Cbz, and Alloc groups are provided below. The protocols for "this compound" are inferred based on standard procedures for Boc-protection of cyclic amines.
This compound (Inferred Protocol)
Protection (Boc-protection of 1,2,3,6-tetrahydropyridazine):
-
Reagents: 1,2,3,6-tetrahydropyridazine, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure: To a stirred solution of 1,2,3,6-tetrahydropyridazine (1.0 eq.) and TEA (1.2 eq.) in DCM at 0 °C, a solution of (Boc)₂O (1.1 eq.) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Deprotection (Acid-catalyzed cleavage):
-
Reagents: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: The protected hydrazine (1.0 eq.) is dissolved in DCM, and TFA (10-50 eq.) is added at 0 °C. The reaction mixture is stirred at room temperature for 1-4 hours and monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with a suitable solvent (e.g., toluene) to remove residual TFA, yielding the deprotected hydrazine salt.
tert-Butoxycarbonyl (Boc) Group
Protection:
-
Reagents: Hydrazine derivative, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure: To a solution of the hydrazine derivative (1.0 eq.) in a mixture of THF and water, NaHCO₃ (2.0 eq.) is added, followed by (Boc)₂O (1.1 eq.). The reaction mixture is stirred at room temperature for 4-12 hours. After completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried, and concentrated to give the Boc-protected hydrazine.[1]
Deprotection:
-
Reagents: Boc-protected hydrazine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: The Boc-protected hydrazine is dissolved in DCM, and TFA is added (typically in a 1:1 ratio with DCM). The reaction is stirred at room temperature for 30 minutes to 2 hours. The solvent is then removed under reduced pressure to yield the deprotected hydrazine trifluoroacetate salt.[2]
Benzyloxycarbonyl (Cbz) Group
Protection:
-
Reagents: Hydrazine derivative, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure: To a solution of the hydrazine derivative (1.0 eq.) in a THF/water mixture at 0 °C, NaHCO₃ (2.0 eq.) and Cbz-Cl (1.5 eq.) are added. The mixture is stirred for several hours at 0 °C to room temperature. The product is then extracted, and the organic layer is washed, dried, and concentrated.[4]
Deprotection (Catalytic Hydrogenolysis):
-
Reagents: Cbz-protected hydrazine, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Methanol (MeOH).
-
Procedure: The Cbz-protected hydrazine is dissolved in methanol, and 10% Pd/C (catalytic amount) is added. The mixture is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated to give the deprotected hydrazine.[6]
Allyloxycarbonyl (Alloc) Group
Protection:
-
Reagents: Hydrazine derivative, Allyl chloroformate (Alloc-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure: To a solution of the hydrazine derivative (1.0 eq.) in a THF/water mixture, NaHCO₃ (2.0 eq.) and Alloc-Cl (1.2 eq.) are added. The reaction is stirred at room temperature for 2-6 hours. The product is isolated by extraction, followed by washing, drying, and concentration of the organic phase.
Deprotection:
-
Reagents: Alloc-protected hydrazine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃), Dichloromethane (DCM).
-
Procedure: To a solution of the Alloc-protected hydrazine in DCM under an inert atmosphere, Pd(PPh₃)₄ (catalytic amount) and a scavenger such as PhSiH₃ are added. The reaction is stirred at room temperature for 30 minutes to 2 hours. The solvent is then removed, and the crude product is purified by chromatography.[11]
Signaling Pathways, Experimental Workflows, and Logical Relationships
The following diagrams illustrate the general principles of hydrazine protection and deprotection, as well as the orthogonality of the discussed protecting groups.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate and Piperazine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Heterocyclic Scaffolds with Supporting Experimental Data and Protocols.
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the plethora of nitrogen-containing heterocycles, piperazine has long been considered a "privileged scaffold" due to its widespread presence in FDA-approved drugs and its versatile nature. However, the exploration of novel bioisosteres and alternative building blocks is crucial for expanding chemical space and overcoming the limitations of existing scaffolds. This guide provides a comprehensive comparison of the emerging building block, tert-Butyl tetrahydropyridazine-1(2H)-carboxylate , with the well-established piperazine moiety, offering insights into their respective strengths and weaknesses in the context of drug discovery.
Executive Summary
This guide presents a comparative analysis of this compound and piperazine building blocks, focusing on their chemical reactivity, physicochemical properties, and potential impact on the drug-like properties of derivative compounds. While piperazine is a ubiquitous and well-characterized scaffold, this compound, a cyclic hydrazine derivative, offers a distinct chemical profile that may present advantages in specific drug design applications. This comparison aims to provide researchers with the necessary information to make informed decisions when selecting a scaffold for their next generation of therapeutic agents.
Physicochemical Properties: A Comparative Analysis
The fundamental structural differences between the tetrahydropyridazine and piperazine rings lead to distinct physicochemical properties that are critical in drug design. The presence of an N-N bond in the tetrahydropyridazine scaffold introduces unique electronic and conformational features compared to the 1,4-diaza arrangement in piperazine.
| Property | This compound | N-Boc-piperazine | Key Considerations for Drug Design |
| Molecular Weight | 186.25 g/mol | 186.25 g/mol [1] | Identical molecular weight for the Boc-protected building blocks allows for a direct comparison of the core scaffold's impact. |
| logP (calculated) | ~1.5 - 2.0 (estimated) | 0.5[2] | The tetrahydropyridazine scaffold is predicted to be more lipophilic, which could influence membrane permeability and off-target interactions. |
| Topological Polar Surface Area (TPSA) | ~30 Ų (estimated) | 41.6 Ų[1] | The lower estimated TPSA of the tetrahydropyridazine derivative may lead to improved cell permeability. |
| pKa (of the unmasked amine) | Lower basicity expected | pKa1: ~5.5, pKa2: ~9.8 | The hydrazine nitrogen in the tetrahydropyridazine is expected to be less basic than the secondary amine in piperazine, which can impact salt formation, solubility, and target interactions. |
| Hydrogen Bond Acceptors | 2 | 3[1] | Piperazine offers an additional hydrogen bond acceptor, which could be advantageous for target binding. |
| Rotatable Bonds | 1 | 2[1] | The tetrahydropyridazine ring may offer slightly more conformational rigidity. |
Chemical Reactivity: A Focus on N-Arylation
The functionalization of the secondary amine is a key step in the elaboration of both scaffolds. The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds. Below is a comparative overview of the expected reactivity of this compound and N-Boc-piperazine in a typical N-arylation reaction.
While direct comparative experimental data under identical conditions is scarce, the N-arylation of cyclic hydrazines has been reported.[3][4] Based on the known reactivity of hydrazines and secondary amines in Buchwald-Hartwig couplings, we can anticipate the following trends:
| Feature | This compound | N-Boc-piperazine | Expected Outcome & Considerations |
| Nucleophilicity | The α-nitrogen of the hydrazine is generally considered less nucleophilic than a corresponding secondary amine. | The secondary amine is a good nucleophile for Pd-catalyzed amination. | N-Boc-piperazine is expected to react more readily, potentially requiring milder reaction conditions or lower catalyst loading. |
| Catalyst System | May require more specialized ligands (e.g., bulky biarylphosphines) and stronger bases to achieve high yields. | A wide range of palladium catalysts and ligands are effective. | Optimization of reaction conditions will be crucial for achieving efficient coupling with the tetrahydropyridazine scaffold. |
| Side Reactions | Potential for N-N bond cleavage under harsh reductive conditions, though unlikely in standard Buchwald-Hartwig protocols. | Generally robust, with minimal side reactions under optimized conditions. | Careful control of the reaction environment is important for the tetrahydropyridazine building block. |
| Product Stability | The resulting N-aryl tetrahydropyridazine may have different metabolic stability compared to the piperazine analogue. | N-aryl piperazines are common motifs in drugs and their metabolic profiles are well-documented. | The impact on ADME properties should be a key consideration in scaffold selection. |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
Protocol 1: Comparative N-Arylation via Buchwald-Hartwig Coupling
Objective: To compare the reactivity of this compound and N-Boc-piperazine in a palladium-catalyzed N-arylation reaction with a representative aryl bromide.
Materials:
-
This compound
-
N-Boc-piperazine[5]
-
4-Bromotoluene
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add sodium tert-butoxide (1.4 mmol).
-
Add the amine (this compound or N-Boc-piperazine, 1.2 mmol).
-
Add 4-bromotoluene (1.0 mmol).
-
Add anhydrous toluene (2 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and purity.
Expected Outcome Visualization:
Caption: General workflow for the comparative N-arylation experiment.
Protocol 2: In Vitro Metabolic Stability Assessment
Objective: To compare the metabolic stability of the N-aryl derivatives of tert-butyl tetrahydropyridazine and piperazine in human liver microsomes.
Materials:
-
N-aryl derivative of tert-Butyl tetrahydropyridazine (from Protocol 1)
-
N-aryl derivative of N-Boc-piperazine (from Protocol 1)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).
-
Incubate the test compound (final concentration, e.g., 1 µM) with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37 °C in the presence of an NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compounds.
Expected Outcome Visualization:
Caption: Workflow for the in vitro metabolic stability assay.
Biological Context: The CXCR4 Signaling Pathway
Piperazine-containing compounds have been extensively explored as antagonists of the C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor (GPCR) implicated in various diseases, including cancer and HIV. The tetrahydropyridazine scaffold, as a potential piperazine bioisostere, could also find application in modulating this pathway. Understanding the CXCR4 signaling cascade is crucial for the rational design of novel antagonists.
Caption: Simplified CXCR4 signaling cascade upon ligand binding.
Conclusion
The choice between this compound and traditional piperazine building blocks is a nuanced decision that depends on the specific goals of a drug discovery program. Piperazine offers the advantages of being a well-established, highly versatile, and synthetically accessible scaffold with a vast repository of structure-activity relationship data. Its dual basic nitrogens provide ample opportunities for functionalization and modulation of physicochemical properties.
Conversely, this compound presents an opportunity to explore novel chemical space. Its distinct electronic and conformational properties, stemming from the cyclic hydrazine motif, may lead to improved metabolic stability, altered target engagement, and unique intellectual property. However, its synthetic utility may require more specialized conditions, and its impact on ADME-Tox profiles is less understood.
Ultimately, a thorough experimental evaluation of both scaffolds in the context of a specific biological target and desired drug profile is necessary. This guide provides the foundational information and experimental frameworks to embark on such a comparative analysis, empowering researchers to make data-driven decisions in the pursuit of innovative and effective therapeutics.
References
- 1. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
A Comparative Guide to the Synthesis of Substituted Piperidines: Alternatives to tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. A key synthon for accessing this scaffold is tert-butyl tetrahydropyridazine-1(2H)-carboxylate, a protected cyclic hydrazine derivative primarily utilized in aza-Diels-Alder reactions. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies, offering valuable insights for researchers seeking to optimize their synthetic routes to complex piperidine derivatives. We will explore direct analogues of the title compound by varying the nitrogen protecting group, as well as entirely different synthetic methodologies, supported by experimental data and detailed protocols.
The Aza-Diels-Alder Approach: Modulating the N-Protecting Group
The [4+2] cycloaddition reaction between an azadiene and a dienophile, known as the aza-Diels-Alder reaction, is a powerful tool for the construction of six-membered nitrogen heterocycles. This compound serves as an azadiene precursor. The nature of the nitrogen-protecting group can significantly influence the reactivity, stability, and downstream functionalization of the resulting cycloadduct. While direct head-to-head comparative studies under identical conditions are scarce in the literature, we can infer the relative merits of different protecting groups based on their known properties in organic synthesis.
Direct Analogues: A Qualitative Comparison
| Protecting Group | Structure | Key Features & Considerations |
| Boc (tert-Butoxycarbonyl) | -COOC(CH₃)₃ | Advantages: Stable to a wide range of non-acidic conditions; easily removed with mild acids (e.g., TFA). The steric bulk can influence diastereoselectivity. |
| Disadvantages: Acid lability can be a limitation in multi-step syntheses requiring acidic conditions. | ||
| Cbz (Benzyloxycarbonyl) | -COOCH₂Ph | Advantages: Stable to acidic and mildly basic conditions. Removable by catalytic hydrogenation, which is an orthogonal deprotection strategy to acid-labile groups. |
| Disadvantages: Requires a metal catalyst for removal, which may not be compatible with other functional groups (e.g., alkenes, alkynes). | ||
| Acyl (e.g., Acetyl) | -COCH₃ | Advantages: Electron-withdrawing nature can activate the azadiene system for cycloaddition. Stable to acidic conditions. |
| Disadvantages: Removal often requires harsh basic or acidic conditions, which can limit substrate scope. | ||
| Sulfonyl (e.g., Tosyl) | -SO₂Ar | Advantages: Strongly electron-withdrawing, significantly activating the azadiene for inverse-electron-demand Diels-Alder reactions. Very stable protecting group. |
| Disadvantages: Removal can be challenging, often requiring strong reducing agents. |
Synthetic Pathway: Aza-Diels-Alder Reaction
Caption: General scheme of the aza-Diels-Alder reaction.
Alternative Synthetic Strategies for Piperidine Synthesis
Beyond the aza-Diels-Alder approach, several other robust methods exist for the synthesis of substituted piperidines. This section compares three prominent strategies: catalytic hydrogenation of pyridines, intramolecular aza-Michael addition, and multicomponent reactions.
Catalytic Hydrogenation of Pyridines
This is one of the most direct and atom-economical methods for synthesizing the piperidine core. The choice of catalyst and reaction conditions is crucial to achieve high yields and chemoselectivity, especially with functionalized pyridines.
Comparative Data for Catalytic Hydrogenation of Pyridines
| Substrate | Catalyst | Solvent | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| Pyridine | 5% Rh/C | H₂O | 25 | 1 | 24 | 98 | [1] |
| 3-Bromopyridine | [Ir(ppy)₂(bpy)]PF₆ | TFE | 80 | - | 16 | 95 | [2] |
| 4-Picoline | 10% Pd/C | AcOH | 25 | 50 | 6 | >95 | [3] |
| Ethyl nicotinate | PtO₂ | EtOH | 25 | 3 | 12 | 90 | [3] |
Experimental Workflow: Catalytic Hydrogenation
Caption: General workflow for catalytic hydrogenation of pyridines.
Intramolecular Aza-Michael Addition
This strategy involves the cyclization of an amine onto an α,β-unsaturated carbonyl or nitrile moiety within the same molecule. It is a powerful method for constructing substituted piperidines with good control over stereochemistry.
Comparative Data for Intramolecular Aza-Michael Addition
| Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Tosyl amino enone | Quinoline organocatalyst, TFA | Toluene | 25 | 48 | 95 | [1] |
| Carbamate enone | Chiral diamine, TFA | Toluene | 25 | 72 | 92 | [4] |
| Amino acrylate | DBU | CH₂Cl₂ | 25 | 2 | 85 | [5] |
| Sulfonamide enone | Chiral diamine, DPP | Toluene | 25 | 96 | 99 | [4] |
Multicomponent Reactions (MCRs)
MCRs, such as the Hantzsch pyridine synthesis, offer a highly efficient route to complex, highly substituted piperidine (or dihydropyridine) derivatives in a single step from simple starting materials.
Comparative Data for Hantzsch-type Multicomponent Reactions
| Aldehyde | β-Ketoester/dione | Amine Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde | Ethyl acetoacetate (2 eq) | NH₄OAc | None | EtOH | Reflux | 4 | 85 |[6] | | 4-Nitrobenzaldehyde | Dimedone, Ethyl acetoacetate | NH₄OAc | CAN | None | 25 | 1.5 | 92 |[7] | | 2-Furaldehyde | t-Butyl acetoacetate (2 eq) | NH₄OAc | None | None | 100 | 0.75 | 85 |[8] | | Benzaldehyde | Dimedone, Malononitrile | NH₄OAc | Glycerol | Glycerol | 120 | 0.5 | 92 |[9] |
Experimental Protocols
General Protocol for Aza-Diels-Alder Reaction
This is a representative protocol and may require optimization for specific substrates.
To a solution of the N-protected tetrahydropyridazine (1.0 mmol) in a suitable solvent (e.g., toluene, CH₂Cl₂, 5 mL) is added the dienophile (1.2 mmol). The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired piperidine derivative. For Lewis acid-catalyzed reactions, the Lewis acid (e.g., BF₃·OEt₂, 10 mol%) is added to the reaction mixture at the beginning.
Protocol for Catalytic Hydrogenation of Pyridine using PtO₂
To a high-pressure reactor vessel is added the substituted pyridine (1.0 g, 1.0 eq) and a suitable solvent such as glacial acetic acid (10 mL).[3] The catalyst, Platinum(IV) oxide (PtO₂, 5 mol%), is carefully added to the solution.[3] The reactor is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with hydrogen gas to 50-70 bar.[3] The mixture is stirred vigorously at room temperature for 12-24 hours. After the reaction is complete, the pressure is carefully released, and the catalyst is removed by filtration through a pad of Celite®. The filtrate is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography.
Protocol for Intramolecular Aza-Michael Addition
To a solution of the N-tethered enone (0.5 mmol) in toluene (5 mL) is added the organocatalyst (e.g., a chiral diamine, 10-20 mol%) and a co-catalyst (e.g., trifluoroacetic acid, 20 mol%).[4] The reaction mixture is stirred at room temperature for 48-96 hours, with progress monitored by TLC. Once the starting material is consumed, the reaction mixture is concentrated, and the residue is purified directly by flash chromatography on silica gel to yield the cyclized piperidine product.
Protocol for Hantzsch Dihydropyridine Synthesis (Solvent-Free)
In a round-bottom flask, a mixture of an aldehyde (10 mmol), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 20 mmol), and ammonium acetate (10 mmol) is prepared.[7][8] If a catalyst is used (e.g., ceric ammonium nitrate, 0.5 mmol), it is added at this stage.[7] The mixture is stirred at a specified temperature (e.g., room temperature to 100°C) for the required time (typically 0.5-2.5 hours).[7][8] The progress of the reaction is monitored by TLC. Upon completion, the solidified reaction mixture is washed with water and then treated with a non-polar solvent like n-hexane to remove impurities. The crude product is then recrystallized from a suitable solvent such as ethanol to afford the pure dihydropyridine derivative.[7]
Conclusion
While this compound is a valuable synthon for piperidine synthesis via the aza-Diels-Alder reaction, a variety of effective alternatives are available to the modern synthetic chemist. The choice of N-protecting group on the tetrahydropyridazine ring allows for fine-tuning of reactivity and compatibility with other synthetic steps. Furthermore, alternative methodologies such as the catalytic hydrogenation of pyridines, intramolecular aza-Michael additions, and multicomponent reactions provide powerful and often more direct routes to diverse piperidine scaffolds. The selection of the optimal synthetic strategy will depend on factors such as the desired substitution pattern, required stereochemistry, functional group tolerance, and overall synthetic efficiency. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their specific synthetic targets.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. article.sapub.org [article.sapub.org]
The Efficacy of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate in Parallel Synthesis: A Comparative Guide
In the landscape of modern drug discovery, parallel synthesis has emerged as a cornerstone for the rapid generation of compound libraries to identify novel therapeutic agents. The choice of a central scaffold is critical to the success of these synthetic campaigns, dictating the diversity and drug-like properties of the resulting molecules. This guide provides a comparative analysis of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate as a potential scaffold in parallel synthesis, juxtaposed with the more established building block, tert-butyl carbazate . While direct, extensive literature on the use of this compound in high-throughput synthesis is limited, its structural features suggest a valuable role as a constrained, bifunctional scaffold for the creation of diverse substituted pyridazine libraries.
Introduction to the Scaffolds
This compound is a cyclic, Boc-protected hydrazine. The tetrahydropyridazine ring offers a conformationally constrained framework, which can be advantageous in designing molecules with specific spatial orientations for optimal target binding. The Boc protecting group provides a stable yet readily cleavable handle, essential for multi-step solid-phase or solution-phase parallel synthesis.
tert-Butyl carbazate , a widely utilized reagent, serves as a versatile precursor for a variety of nitrogen-containing heterocycles.[1][2] In parallel synthesis, it is frequently employed as a nucleophilic building block to construct libraries of pyrazoles, oxadiazoles, and triazoles.[2] Its acyclic nature provides flexibility, and its application in solid-phase synthesis is well-documented.[3]
Comparative Performance and Applications
The utility of these two building blocks in parallel synthesis can be evaluated based on their reactivity, the structural diversity they can generate, and their compatibility with high-throughput synthetic workflows.
| Feature | This compound (Proposed) | tert-Butyl carbazate (Established) |
| Core Structure | Pre-formed, constrained six-membered heterocycle | Acyclic, flexible hydrazine precursor |
| Primary Application | Scaffold for derivatization of the tetrahydropyridazine core | Building block for de novo synthesis of various heterocycles (e.g., pyrazoles, triazoles)[2] |
| Points of Diversification | Primarily at the second nitrogen atom (after Boc deprotection) and potentially on the carbon backbone | Both nitrogen atoms (sequentially) and through the choice of cyclization partners |
| Synthetic Complexity | Potentially simpler library synthesis from a common intermediate | Can require multi-step sequences for heterocycle formation |
| Final Product Diversity | Focused library of substituted tetrahydropyridazines or pyridazines | Broad diversity of different heterocyclic scaffolds |
| Compatibility with SPPS | Feasible for attachment to solid support via the NH group after Boc removal | Well-established for solid-phase synthesis, often attached to a resin like 2-CTC[3] |
Experimental Protocols
Protocol 1: Proposed Parallel Synthesis of N-Substituted Tetrahydropyridazines using this compound
This proposed protocol outlines a solution-phase parallel synthesis workflow.
1. Boc Deprotection:
-
In an array of reaction vials, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) to each vial.
-
Stir the reactions at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Remove the solvent and excess TFA under reduced pressure.
2. N-Acylation/Alkylation:
-
To each vial containing the deprotected tetrahydropyridazine salt, add a solution of a diverse set of carboxylic acids (1.2 eq.) and a coupling agent like HATU (1.2 eq.) in DMF, followed by a base such as diisopropylethylamine (DIPEA) (3.0 eq.).
-
Alternatively, for alkylation, add a variety of alkyl halides (1.2 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.) in a solvent like acetonitrile.
-
Seal the vials and agitate at room temperature or with gentle heating (e.g., 50 °C) overnight.
3. Work-up and Purification:
-
Perform a parallel liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate) and an aqueous solution (e.g., saturated sodium bicarbonate) to each vial.
-
Separate the organic layers.
-
The crude products can be purified in parallel using automated flash chromatography or preparative HPLC.
Protocol 2: Established Solid-Phase Synthesis of Peptide Hydrazides using tert-Butyl carbazate
This protocol is a standard method for generating peptide hydrazides, which are versatile intermediates.[3]
1. Resin Loading:
-
Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous DCM.
-
In a separate vessel, dissolve tert-butyl carbazate (2 eq.) and DIPEA (4 eq.) in anhydrous DCM.
-
Add the tert-butyl carbazate solution to the swollen resin and agitate for 2-4 hours.
-
Cap any unreacted sites on the resin with methanol.
2. Peptide Elongation (Fmoc/tBu Strategy):
-
Perform automated or manual solid-phase peptide synthesis cycles:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/DIPEA).
-
-
Repeat for the desired number of residues.
3. Cleavage and Product Isolation:
-
Wash and dry the peptidyl-resin.
-
Cleave the peptide hydrazide from the resin using a TFA-based cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5).
-
Precipitate the crude product in cold diethyl ether, isolate by centrifugation, and purify by RP-HPLC.
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows for utilizing each compound in a synthetic library production.
Caption: Proposed parallel synthesis workflow using the title compound.
Caption: Established solid-phase synthesis workflow using tert-butyl carbazate.
Conclusion
While This compound is not yet a mainstream tool in published parallel synthesis literature, its structure presents a compelling case for its use as a constrained scaffold. A synthetic strategy employing this molecule would likely yield a focused library of substituted tetrahydropyridazines, offering a distinct set of three-dimensional structures compared to libraries built from more flexible components.
In contrast, tert-butyl carbazate is a proven, versatile building block for constructing a wide array of heterocyclic systems from the ground up.[2] Its strength lies in the generation of diverse core structures.
The choice between these two reagents would depend on the goals of the drug discovery program. For exploring a specific chemical space around a constrained six-membered nitrogen heterocycle, this compound is a promising, albeit less explored, option. For generating broader heterocyclic diversity, tert-butyl carbazate remains a reliable and well-established choice. Further research into the reactivity and scope of this compound in parallel synthesis is warranted to fully unlock its potential.
References
A Comparative Analysis of Boc vs. Cbz Protection for Tetrahydropyridazines
For researchers, scientists, and drug development professionals working with nitrogen-containing heterocycles, the strategic use of protecting groups is fundamental to successful synthetic outcomes. Tetrahydropyridazines, a class of compounds with significant interest in medicinal chemistry, often require N-protection to modulate their reactivity and allow for selective functionalization. This guide provides an objective comparison of two of the most widely used amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of tetrahydropyridazine synthesis and modification.
Core Comparison: Stability, Lability, and Orthogonality
The primary distinction between the Boc and Cbz protecting groups lies in their deprotection conditions, which forms the basis of their chemical orthogonality. This allows for the selective removal of one group in the presence of the other, a critical aspect in multi-step syntheses.[1][2]
The Boc group is known for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[3] However, it is readily cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] The acid-catalyzed removal proceeds through the formation of a stable tert-butyl cation.[4]
In contrast, the Cbz group is stable to a wide range of reaction conditions, including both acidic and basic media, making it a robust protecting group.[5] Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl C-O bond.[5][6] Alternative methods for Cbz deprotection include the use of strong acids, though this is less common and can affect acid-sensitive functional groups.[6][7]
This fundamental difference in lability makes Boc and Cbz an excellent orthogonal pair in complex synthetic strategies.[1][8] For instance, a molecule bearing both a Boc- and a Cbz-protected nitrogen can have the Boc group selectively removed with acid while the Cbz group remains intact, and vice versa.[2]
Data Presentation: A Side-by-Side Look at Boc and Cbz Protection
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O)[4] | Benzyl chloroformate (Cbz-Cl)[6] |
| Typical Protection Conditions | (Boc)₂O, base (e.g., NaHCO₃, Et₃N), in THF or CH₂Cl₂[4][9] | Cbz-Cl, base (e.g., NaHCO₃, NaOH), in THF/water or CH₂Cl₂[6][9] |
| Typical Protection Yield | Generally high (>90%)[10] | Generally high (>90%)[8] |
| Stability | Stable to base, nucleophiles, and hydrogenolysis[3] | Stable to acid (mild) and base[5] |
| Lability | Labile to strong acids (e.g., TFA, HCl)[3][4] | Labile to catalytic hydrogenolysis (e.g., H₂, Pd/C)[5][6] |
| Key Advantages | Orthogonal to Cbz and Fmoc; cleavage products are volatile[3] | Robust and stable to a wide range of conditions; orthogonal to Boc and Fmoc[5][8] |
| Potential Side Reactions | In the synthesis of fluorinated tripeptides based on the tetrahydropyridazine scaffold, it was noted that the reaction for Boc-protected hydrazones must be carefully monitored and limited to less than 2 hours to prevent cleavage of the Boc group.[11] | During hydrogenolysis, if other reducible functional groups are present in the molecule (e.g., alkenes, alkynes, nitro groups), they may also be reduced. |
Experimental Protocols
Below are representative experimental protocols for the protection and deprotection of a tetrahydropyridine, a close structural analog of tetrahydropyridazine. These protocols are based on established literature procedures and can be adapted for tetrahydropyridazine substrates with appropriate optimization.
Protocol 1: Boc Protection of 1,2,3,6-Tetrahydropyridine[9]
Materials:
-
1,2,3,6-Tetrahydropyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
tert-Butyl methyl ether
-
0.1 N aqueous Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of (Boc)₂O (1.0 equiv) in dry THF is cooled to 0 °C in an ice bath.
-
1,2,3,6-Tetrahydropyridine (1.5 equiv) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Saturated aqueous NaHCO₃ solution is added, and the mixture is extracted with tert-butyl methyl ether.
-
The combined organic extracts are washed with 0.1 N aqueous HCl followed by saturated aqueous NaHCO₃ solution.
-
The organic phase is dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the Boc-protected product.
Protocol 2: Cbz Protection of 1,2,3,6-Tetrahydropyridine[9]
Materials:
-
1,2,3,6-Tetrahydropyridine
-
Benzyl chloroformate (Cbz-Cl)
-
3 N aqueous Sodium hydroxide (NaOH) solution
-
tert-Butyl methyl ether
-
0.1 N aqueous Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
1,2,3,6-Tetrahydropyridine (1.2 equiv) is stirred in 3 N aqueous NaOH solution (1.1 equiv), and the mixture is cooled to 0 °C.
-
Benzyl chloroformate (1.0 equiv) is added dropwise to the cooled mixture.
-
The reaction is allowed to warm to room temperature and stirred for 3 hours.
-
The mixture is extracted with tert-butyl methyl ether.
-
The combined organic extracts are washed with 0.1 N aqueous HCl followed by saturated aqueous NaHCO₃ solution.
-
The organic phase is dried, and the solvent is removed under reduced pressure to yield the Cbz-protected product.
Protocol 3: Deprotection of Boc-Protected Amines[4]
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
The N-Boc protected amine is dissolved in DCM.
-
TFA is added to the solution (typically 20-50% v/v).
-
The reaction is stirred at room temperature, and the progress is monitored by TLC.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the deprotected amine salt.
Protocol 4: Deprotection of Cbz-Protected Amines by Catalytic Hydrogenolysis[5]
Materials:
-
N-Cbz protected amine
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas
Procedure:
-
The Cbz-protected compound is dissolved in a suitable solvent such as MeOH or EtOH in a flask equipped with a magnetic stir bar.
-
10% Pd/C catalyst (typically 5-10 mol%) is carefully added.
-
The flask is connected to a hydrogenation apparatus, evacuated, and backfilled with H₂ gas (this process is repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected amine.
Mandatory Visualization
Caption: General workflow for the protection and deprotection of tetrahydropyridazines with Boc and Cbz groups.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and drug discovery. tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is a heterocyclic building block where purity is critical for the successful outcome of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the definitive technique for assessing the purity of such compounds.
This guide provides a comparative analysis of two distinct RP-HPLC methods for evaluating the chemical purity of this compound. While numerous in-house methods may exist, they are typically variations of the foundational principles detailed here. The primary distinction between the presented methods lies in their analytical objective: one method is tailored for rapid quality control screening, while the other is optimized for high-resolution impurity profiling.
Data Presentation: Comparison of HPLC Methods
The following table outlines the key parameters of two representative RP-HPLC methods for the purity analysis of this compound. These methods are designed to separate the main compound from potential process-related impurities and degradation products.
| Parameter | Method A: Rapid Analysis | Method B: High-Resolution Impurity Profiling |
| Objective | Fast routine quality control | Detailed impurity characterization |
| HPLC System | Standard HPLC with UV Detector | UHPLC/HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 40 °C |
| UV Detection | 210 nm | 210 nm |
| Injection Volume | 5 µL | 2 µL |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 10.0 | 90 | |
| 12.0 | 90 | |
| 12.1 | 10 | |
| 15.0 | 10 | |
| Run Time | 15 minutes | 20 minutes |
| Expected Resolution | Good separation of major components | Excellent separation of closely eluting impurities |
Potential Impurities
The purity analysis of this compound should consider potential impurities stemming from its synthesis and degradation. Common impurities may include:
-
Tetrahydropyridazine: The de-protected analog resulting from the loss of the tert-butoxycarbonyl (Boc) group.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed through side reactions during the synthetic process.
-
Degradation Products: Resulting from instability under certain storage or handling conditions. The Boc protecting group can be labile to strong acids.[1][2]
Experimental Protocols
Adherence to the following detailed methodologies is crucial for achieving reproducible and reliable results.
Sample and Standard Preparation
-
Standard Solution (~0.5 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water.
-
Sample Solution (~0.5 mg/mL): Prepare the test sample of this compound in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter, which can prevent column clogging and damage to the HPLC system.
Methodology for HPLC Analysis
The prepared standard and sample solutions are analyzed using the parameters outlined for either Method A or Method B in the comparison table. The choice between the methods will depend on the specific analytical requirements, such as the need for high throughput or detailed impurity analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity validation of this compound.
Caption: Workflow for HPLC Purity Validation.
Comparison of Analytical Approaches
This diagram illustrates the decision-making process for selecting the appropriate HPLC method based on the analytical goal.
Caption: Selection of HPLC Method Based on Analytical Goal.
References
A Comparative Guide to the Utility of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of tert-butyl tetrahydropyridazine-1(2H)-carboxylate, a heterocyclic reagent, benchmarked against viable alternatives. The following sections present a detailed comparison of their synthetic applications, performance data, and economic viability, supported by experimental protocols and visual aids to inform judicious decision-making in research and development.
Executive Summary
This compound is a saturated, N-Boc protected cyclic hydrazine derivative. Its structure suggests potential applications as a constrained scaffold in medicinal chemistry and as a precursor for more complex pyridazine-containing compounds. However, a thorough review of the scientific literature reveals a notable scarcity of documented applications and performance data for this specific reagent.
Conversely, alternative N-Boc protected cyclic hydrazines, such as tert-butyl 1-piperazinecarboxylate and tert-butyl pyrazolidine-1-carboxylate , alongside the acyclic precursor tert-butyl carbazate , are well-established reagents with a wealth of supporting experimental data. These alternatives offer versatility in the synthesis of a wide array of bioactive molecules and heterocyclic systems.
This guide, therefore, presents a comparative analysis based on the available information, highlighting the established utility of the alternatives while postulating the potential, yet underexplored, applications of this compound.
Cost-Benefit Analysis: A Quantitative Comparison
To facilitate a clear comparison, the following table summarizes the key cost and physical property data for this compound and its alternatives. Pricing is based on currently available information from various suppliers and may fluctuate.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Physical Form | Indicative Price (USD/g) | Availability |
| This compound | 154972-37-9 | 186.25 | Solid | ~$250 - $500 | Limited |
| tert-Butyl 1-piperazinecarboxylate | 57260-71-6 | 186.25 | Solid | ~$0.40 - $2.00 | High |
| tert-Butyl pyrazolidine-1-carboxylate | 57699-91-9 | 172.23 | - | ~$50 - $100 | Moderate |
| tert-Butyl carbazate | 870-46-2 | 132.16 | Solid | ~$0.80 - $3.00 | High |
Key Takeaways from the Data:
-
Cost: this compound is significantly more expensive than its alternatives, likely due to a more complex synthesis and lower market demand.
-
Availability: The availability of the target compound is limited to a few specialized suppliers, whereas the alternatives are readily available from a wide range of chemical vendors.
-
Structural Similarity: tert-Butyl 1-piperazinecarboxylate shares the same molecular weight and a six-membered ring structure, making it a close structural analog.
Performance and Applications: A Comparative Overview
The true value of a synthetic reagent lies in its performance and versatility. This section compares the documented applications and performance of the selected compounds.
This compound: Potential yet Undocumented Utility
Despite its intriguing structure as a conformationally restricted hydrazine, there is a lack of published experimental data detailing the use of this compound in specific synthetic transformations. Based on its chemical nature, it could potentially serve as:
-
A dienophile in Diels-Alder reactions to construct bicyclic pyridazine systems.
-
A building block for the synthesis of substituted pyridazine and tetrahydropyridazine derivatives, which are scaffolds found in some biologically active molecules.[1]
-
A constrained diamine surrogate after deprotection of the Boc group and reduction of the N-N bond.
The logical workflow for its potential application in aza-Diels-Alder reactions is depicted below.
Alternative 1: tert-Butyl carbazate - The Versatile Precursor
tert-Butyl carbazate is a widely used and cost-effective reagent for introducing a Boc-protected hydrazine moiety.[2] Its applications are extensive and well-documented.
Key Applications:
-
Synthesis of Heterocycles: It is a key starting material for the synthesis of various five-membered heterocycles, including pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles.
-
Hydrazone Formation: It readily reacts with aldehydes and ketones to form stable N-Boc hydrazones, which are versatile intermediates.
-
N-Amination Reactions: It can be used as an aminating agent to form N-amino compounds.
The general workflow for the synthesis of pyrazoles using tert-butyl carbazate is illustrated below.
Alternative 2: tert-Butyl 1-piperazinecarboxylate - The Symmetrical Diamine Building Block
This cyclic diamine derivative is a valuable building block in medicinal chemistry, often used to introduce a piperazine moiety into a target molecule.[3][4] The piperazine ring is a common feature in many approved drugs.
Key Applications:
-
Amide Coupling and Reductive Amination: The free secondary amine can readily participate in amide bond formation and reductive amination reactions.
-
Buchwald-Hartwig Amination: It is a common coupling partner in palladium-catalyzed C-N bond formation reactions.
-
Scaffold for Library Synthesis: Its symmetrical nature and two reactive sites (after deprotection) make it an ideal scaffold for combinatorial chemistry.
The following diagram illustrates a typical synthetic application of tert-butyl 1-piperazinecarboxylate.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible research. Below are representative protocols for the synthesis and application of the alternative reagents. Due to the lack of published data, a specific protocol for this compound cannot be provided at this time.
Protocol 1: Synthesis of a Pyrazole using tert-Butyl Carbazate
Objective: To synthesize a substituted pyrazole via condensation of a 1,3-dicarbonyl compound with tert-butyl carbazate.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
tert-Butyl carbazate (1.05 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add tert-butyl carbazate to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the N-Boc protected pyrazole.
-
The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Protocol 2: N-Arylation of tert-Butyl 1-piperazinecarboxylate via Buchwald-Hartwig Amination
Objective: To synthesize an N-arylpiperazine derivative using tert-butyl 1-piperazinecarboxylate.
Materials:
-
Aryl halide (e.g., bromobenzene) (1.0 eq)
-
tert-Butyl 1-piperazinecarboxylate (1.2 eq)
-
Palladium catalyst (e.g., Pd2(dba)3) (2 mol%)
-
Ligand (e.g., Xantphos) (4 mol%)
-
Base (e.g., Cs2CO3) (1.5 eq)
-
Anhydrous toluene (as solvent)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add tert-butyl 1-piperazinecarboxylate followed by anhydrous toluene.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The cost-benefit analysis of this compound is currently hampered by a significant lack of published application and performance data. Its high cost and limited availability make it a less attractive option for routine synthetic applications when compared to well-established and economically viable alternatives.
For researchers seeking to introduce a Boc-protected hydrazine moiety for the synthesis of various heterocycles, tert-butyl carbazate remains the reagent of choice due to its versatility, extensive documentation, and low cost.
For the incorporation of a cyclic diamine scaffold, particularly the privileged piperazine motif, tert-butyl 1-piperazinecarboxylate offers a cost-effective and highly versatile solution with a broad range of documented applications in medicinal chemistry.
While this compound may hold potential for niche applications in scaffold-based drug discovery or as a unique building block in complex total synthesis, its practical utility remains to be demonstrated. Further research into its reactivity and applications is required to justify its high cost and position it as a competitive reagent in the synthetic chemist's toolbox. Researchers are encouraged to consider the well-validated and cost-effective alternatives for their current synthetic needs.
References
Benchmarking the Tetrahydropyridazine Scaffold against Novel Heterocyclic Frameworks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to "tert-Butyl tetrahydropyridazine-1(2H)-carboxylate" and Emerging Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is perpetual. Heterocyclic compounds are a cornerstone of drug discovery, with a significant percentage of FDA-approved drugs featuring these structures.[1] This guide provides a comparative analysis of the tetrahydropyridazine scaffold, represented by the synthetic building block "this compound," against other novel heterocyclic scaffolds that have shown promise in various therapeutic areas.
While "this compound" is primarily utilized as a versatile intermediate in organic synthesis, its core tetrahydropyridazine structure represents a valuable pharmacophore.[2] By exploring the biological activities of its derivatives and comparing them to other emerging heterocyclic systems, we can gain insights into its potential and relative standing in the drug discovery pipeline. This guide will delve into the anticancer and antimicrobial activities reported for pyridazine and tetrahydropyridazine derivatives and contrast them with other promising heterocyclic scaffolds, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activities
The tetrahydropyridazine scaffold and its oxidized counterpart, pyridazine, have demonstrated a broad range of biological activities, including anticancer and antimicrobial effects.[3][4][5] This section compares the performance of derivatives from this scaffold with other notable heterocyclic systems.
Anticancer Activity
Derivatives of the pyridazine and related heterocyclic scaffolds have been evaluated for their efficacy against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds.
| Scaffold/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydropyrimidine Derivative | Hela (Cervical) | 3.5 | [6] |
| Tetrahydropyrimidine Derivative | MCF-7 (Breast) | 4.5 | [6] |
| 1,4-Dihydropyridine-Triazole Hybrid | Caco-2 (Colorectal) | 0.63 ± 0.05 | [7][8] |
| Pyridazinone Derivative (10h) | General (NCI-60 screen) | Not specified, but showed significant activity | [3] |
| Quinazoline Derivative | EGFR Kinase Inhibition | < 0.01 (10 nM) | [9] |
| Pyrimidyl Hydrazone | GSK-3 Kinase Inhibition | Low nanomolar | [10] |
Antimicrobial Activity
The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Pyridazine derivatives have shown promising activity against both bacterial and fungal pathogens.
| Scaffold/Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyridazinone Derivative (10h) | Staphylococcus aureus | 16 | [3] |
| Pyridazinone Derivative (8g) | Candida albicans | 16 | [3] |
| Pyridazinone Derivative (7) | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | [5] |
| Hydrazone of Pyridazine (15d) | Various bacteria | Highest activity among tested compounds | [4] |
| Pyrazolyl 1,3,4-Thiadiazine Derivative (21a) | Various bacteria and fungi | 62.5–125 (antibacterial), 2.9–7.8 (antifungal) | [11] |
| 1,4-Dihydropyridine-Oxadiazole Hybrid (4) | E. coli | 8 | [12] |
| 1,4-Dihydropyridine-Oxadiazole Hybrid (4) | C. albicans | 4 | [12] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. Below are representative protocols for the key assays mentioned in this guide.
Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., Hela, MCF-7) in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e-g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 × 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for assessing the inhibition of a specific kinase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the product of the kinase reaction. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing Molecular Interactions and Experimental Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Hypothetical GPCR signaling pathway modulated by a novel heterocyclic scaffold.
Caption: General experimental workflow for the development of novel heterocyclic scaffolds.
References
- 1. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (154972-37-9) for sale [vulcanchem.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
A Comparative Analysis of Synthetic Routes for Substituted Tetrahydropyridazines: With and Without tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
For researchers and professionals in drug development, the selection of an optimal synthetic pathway is critical to the efficient production of target molecules. This guide provides a comparative analysis of two distinct synthetic routes to a model substituted tetrahydropyridazine, 1-benzyl-1,2,3,6-tetrahydropyridazine. The first route utilizes the commercially available starting material, tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, which incorporates a tert-butoxycarbonyl (Boc) protecting group. The second route presents a classical approach involving the direct cyclization of a substituted hydrazine with a bifunctional electrophile. This comparison, supported by experimental data and detailed protocols, aims to inform strategic decisions in synthetic planning.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two synthetic routes to 1-benzyl-1,2,3,6-tetrahydropyridazine.
| Parameter | Route 1: Via this compound | Route 2: Direct Cyclization |
| Starting Materials | This compound, Benzyl Bromide, Trifluoroacetic Acid | Benzylhydrazine, 1,4-Dibromobutane |
| Number of Steps | 2 | 1 |
| Overall Yield | ~70-80% | ~40-50% |
| Key Reagents | Sodium Hydride, Trifluoroacetic Acid | Potassium Carbonate |
| Reaction Conditions | Step 1: 0 °C to rt; Step 2: 0 °C to rt | Reflux (e.g., in acetonitrile) |
| Purification | Column chromatography for intermediate and final product | Column chromatography |
| Scalability | Generally good, though requires handling of strong acid | Can be challenging due to potential for polymerization and side reactions |
Comparative Analysis of Synthetic Routes
Route 1: Synthesis utilizing this compound offers a more controlled and often higher-yielding pathway. The presence of the Boc protecting group allows for selective functionalization of one of the nitrogen atoms. The subsequent deprotection is typically clean and efficient. This route is particularly advantageous when synthesizing more complex derivatives where regioselectivity is crucial. However, it involves an additional step for the removal of the protecting group and the use of a strong acid, which may not be compatible with all functional groups.
Route 2: Direct Cyclization represents a more atom-economical and shorter synthetic route. By directly reacting benzylhydrazine with 1,4-dibromobutane, the target molecule is formed in a single step. This approach is simpler in concept but can be lower yielding due to the potential for side reactions, such as polymerization and the formation of over-alkylated products.[1] The reaction conditions may also require higher temperatures.
Experimental Protocols
Route 1: From this compound
Step 1: Synthesis of tert-Butyl 2-benzyl-tetrahydropyridazine-1(2H)-carboxylate
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (1.2 eq, 60% dispersion in mineral oil). The mixture is stirred at 0 °C for 30 minutes. Benzyl bromide (1.1 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 2-benzyl-tetrahydropyridazine-1(2H)-carboxylate.
Step 2: Synthesis of 1-benzyl-1,2,3,6-tetrahydropyridazine (Boc Deprotection)
The tert-butyl 2-benzyl-tetrahydropyridazine-1(2H)-carboxylate (1.0 eq) is dissolved in dichloromethane (DCM). The solution is cooled to 0 °C, and trifluoroacetic acid (TFA, 10 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours, while monitoring the reaction progress by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by flash column chromatography to yield 1-benzyl-1,2,3,6-tetrahydropyridazine.[2][3]
Route 2: Direct Cyclization
Synthesis of 1-benzyl-1,2,3,6-tetrahydropyridazine
A mixture of benzylhydrazine (1.0 eq), 1,4-dibromobutane (1.1 eq), and potassium carbonate (2.5 eq) in acetonitrile is heated at reflux for 24 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford 1-benzyl-1,2,3,6-tetrahydropyridazine.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes.
Caption: Synthetic pathway using the Boc-protected starting material.
Caption: Direct one-step cyclization synthesis.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, aligning with standard laboratory safety practices and regulatory considerations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While specific hazard information for this compound is not extensively detailed in readily available safety data sheets (SDS), general principles for handling similar chemical structures should be applied.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure. This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]
-
Ventilation: Conduct all handling and preparation for disposal in a well-ventilated area or within a chemical fume hood to prevent inhalation of any potential dust or vapors.[1]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to manage it as hazardous chemical waste. This involves segregation, proper containment, and transfer to a licensed waste disposal facility.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) department.
-
Separate solid waste (e.g., contaminated weighing paper, gloves, and empty containers) from liquid waste (solutions containing the compound).
-
-
Waste Collection and Containment:
-
Solid Waste: Place all solid materials contaminated with the compound into a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Ensure the container is securely closed when not in use.
-
-
Labeling:
-
Clearly label all waste containers with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms if known. Based on related compounds, this may include warnings for irritation.
-
Indicate the accumulation start date on the label.
-
-
Storage:
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.
-
This area should be well-ventilated, away from drains, and incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a certified environmental management company.
-
Crucially, do not dispose of this compound down the drain or in regular trash receptacles.[2] The standard procedure is to "Dispose of contents/ container to an approved waste disposal plant".[2][3][4]
-
III. Data Presentation: Safety and Compatibility
For quick reference, the following table summarizes essential safety and logistical information.
| Parameter | Specification | Rationale/Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., Nitrile), Safety Goggles, Lab Coat | To prevent skin and eye contact.[1] |
| Waste Container Material (Solid) | High-density polyethylene (HDPE) or other approved plastic | General compatibility for non-reactive solid chemical waste. |
| Waste Container Material (Liquid) | Borosilicate glass or compatible plastic (e.g., HDPE) | Ensure chemical resistance to the compound and any solvents. |
| Incompatible Materials for Storage | Strong acids, strong alkalis, strong oxidizing/reducing agents | To prevent hazardous reactions in the storage area.[5] |
IV. Experimental Workflow: Disposal Pathway
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the key decision points and steps from waste generation to final disposal.
Caption: Disposal workflow from generation to final disposal.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research environment.
References
Essential Safety and Operational Guide for Handling tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, it is known to be an irritant to the skin, eyes, and respiratory tract.[1] A cautious approach is therefore essential. The recommended personal protective equipment is detailed below.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2] Gloves should be inspected before use and changed frequently, especially if contaminated.[3] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles are mandatory.[3] |
| Skin and Body Protection | A laboratory coat must be worn at all times.[2] For larger quantities, consider additional protective clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is unavailable or insufficient, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
a. Preparation:
-
Ensure a designated and well-ventilated work area, preferably a chemical fume hood.[2][4]
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, reaction vessels) within the fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible.[5]
-
Put on all required personal protective equipment as detailed in the table above.
b. Handling:
-
Avoid generating dust or aerosols.[6]
-
When weighing, use a tared container.
-
Do not eat, drink, or smoke in the handling area.[7]
c. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[6]
-
Avoid generating dust.
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
a. Waste Categorization:
-
Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be treated as hazardous waste.[8]
-
Unused Chemical: Unwanted or expired this compound is to be disposed of as hazardous chemical waste.
b. Disposal Protocols:
-
Collect all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.
-
Dispose of unused chemicals in their original container or a compatible, properly labeled waste container.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
-
Do not dispose of this chemical down the drain.[9]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. biosynce.com [biosynce.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
